Product packaging for 3-Amino-4-(tert-butylamino)benzonitrile(Cat. No.:CAS No. 320406-79-9)

3-Amino-4-(tert-butylamino)benzonitrile

Cat. No.: B581922
CAS No.: 320406-79-9
M. Wt: 189.262
InChI Key: OGNFTCWGTJULNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-4-(tert-butylamino)benzonitrile is a substituted benzonitrile derivative of significant interest in advanced photophysical research. Its molecular structure, featuring electron-donating amino groups and an electron-accepting nitrile group, classifies it among systems known to exhibit intramolecular charge transfer (ICT) upon photoexcitation . In such systems, the steric bulk of substituents, like the tert-butyl group in this compound, can enforce a non-planar geometry that favors the formation of a twisted intramolecular charge transfer (TICT) state, which is often the species responsible for anomalous, solvent-dependent dual fluorescence . This makes it a valuable candidate for studying the dynamics of TICT state formation and for applications as a molecular probe or fluorescence sensor. Furthermore, benzonitrile derivatives serve as critical intermediates in medicinal chemistry. They are frequently employed in the rational design of potent enzyme inhibitors, particularly for methyltransferases, where they can be linked to cofactor analogs to create high-affinity bisubstrate inhibitors . The presence of both amino and nitrile functional groups on the aromatic ring provides versatile handles for further synthetic modification, enabling its incorporation into larger, more complex molecules for pharmaceutical development and biochemical probing . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3 B581922 3-Amino-4-(tert-butylamino)benzonitrile CAS No. 320406-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(tert-butylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)14-10-5-4-8(7-12)6-9(10)13/h4-6,14H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNFTCWGTJULNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-(tert-butylamino)benzonitrile (CAS 320406-79-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 3-Amino-4-(tert-butylamino)benzonitrile, a substituted benzonitrile derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on its fundamental properties, a proposed synthetic route with detailed experimental protocols based on analogous chemical transformations, and potential applications inferred from its structural motifs. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzonitrile core substituted with both a primary amino group and a secondary tert-butylamino group. This unique substitution pattern suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 320406-79-9Chemical Supplier Catalogs
Molecular Formula C₁₁H₁₅N₃Chemical Supplier Catalogs
Molecular Weight 189.26 g/mol Chemical Supplier Catalogs
IUPAC Name This compoundGenerated
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Purity Typically >95%Chemical Supplier Catalogs

Proposed Synthetic Pathway and Experimental Protocols

A two-step synthetic route is proposed for the preparation of this compound, commencing from the commercially available 4-chloro-3-nitrobenzonitrile. The pathway involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group 4-chloro-3-nitrobenzonitrile 4-chloro-3-nitrobenzonitrile Step1_Reaction Reaction in DMF 4-chloro-3-nitrobenzonitrile->Step1_Reaction tert-butylamine tert-butylamine tert-butylamine->Step1_Reaction 4-(tert-butylamino)-3-nitrobenzonitrile 4-(tert-butylamino)-3-nitrobenzonitrile Step1_Reaction->4-(tert-butylamino)-3-nitrobenzonitrile Precursor 4-(tert-butylamino)-3-nitrobenzonitrile Step2_Reaction Catalytic Hydrogenation Precursor->Step2_Reaction Reducing_Agent H2, Raney Ni Reducing_Agent->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile

The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile with tert-butylamine. The electron-withdrawing nitro group activates the aromatic ring for this substitution.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzonitrile (1.0 eq) and dimethylformamide (DMF) as the solvent.

  • Addition of Reagent: Add tert-butylamine (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by adding water. Collect the solid by filtration, wash with water, and then crystallize from a suitable solvent such as ethanol to yield pure 4-(tert-butylamino)-3-nitrobenzonitrile.[1]

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group in 4-(tert-butylamino)-3-nitrobenzonitrile to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[2]

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-(tert-butylamino)-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as methanol or dioxane.[2]

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approximately 5-10% by weight) to the solution.[2]

  • Hydrogenation: Place the vessel in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis.

  • Workup and Purification: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Experimental_Workflow cluster_Step1 Step 1: Synthesis of Precursor cluster_Step2 Step 2: Reduction to Final Product S1_Start Start with 4-chloro-3-nitrobenzonitrile S1_Reactants Add tert-butylamine in DMF S1_Start->S1_Reactants S1_Reflux Reflux for several hours S1_Reactants->S1_Reflux S1_Precipitate Precipitate with water S1_Reflux->S1_Precipitate S1_Filter Filter and wash S1_Precipitate->S1_Filter S1_Crystallize Crystallize from ethanol S1_Filter->S1_Crystallize S1_Product Obtain 4-(tert-butylamino)-3-nitrobenzonitrile S1_Crystallize->S1_Product S2_Start Dissolve precursor in methanol S1_Product->S2_Start Use in next step S2_Catalyst Add Raney Nickel catalyst S2_Start->S2_Catalyst S2_Hydrogenate Hydrogenate under H2 pressure S2_Catalyst->S2_Hydrogenate S2_Filter Filter to remove catalyst S2_Hydrogenate->S2_Filter S2_Evaporate Evaporate solvent S2_Filter->S2_Evaporate S2_Purify Purify by column chromatography (optional) S2_Evaporate->S2_Purify S2_Product Obtain this compound S2_Purify->S2_Product

Caption: Detailed experimental workflow for the synthesis of the target compound.

Potential Applications and Research Directions

While specific biological activities for this compound have not been reported in the literature, its structure as a substituted aminobenzonitrile suggests several potential areas of application:

  • Medicinal Chemistry: The aminobenzonitrile scaffold is present in a number of biologically active compounds. The amino groups can serve as handles for further chemical modifications to generate libraries of compounds for screening against various biological targets. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-receptor interactions.

  • Materials Science: The aromatic nature and the presence of functional groups that can participate in polymerization or cross-linking reactions make this compound a candidate for the synthesis of novel polymers and advanced materials with specific electronic or thermal properties.

  • Chemical Synthesis: It can serve as a key intermediate in the synthesis of more complex heterocyclic compounds, which are of great importance in pharmaceutical and agrochemical research.

Further research is warranted to explore the synthetic utility and biological properties of this compound. Initial studies could involve its derivatization and screening in various biological assays to identify potential lead compounds for drug discovery.

Conclusion

This compound is a chemical compound with potential for further exploration in both medicinal chemistry and materials science. This whitepaper provides a plausible and detailed synthetic route, based on established chemical principles, to facilitate its preparation and subsequent investigation. The lack of extensive experimental data highlights the opportunity for novel research into the properties and applications of this and structurally related molecules. It is hoped that this guide will serve as a valuable starting point for researchers interested in this area.

References

An In-depth Technical Guide to 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile is a substituted aromatic nitrile. Benzonitrile derivatives are significant in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and functional materials. The presence of amino and tert-butylamino groups on the benzonitrile scaffold suggests potential for this compound to be a valuable building block in drug discovery and development. This document provides a detailed overview of its structure, estimated physicochemical properties, a plausible synthetic route, and generalized experimental protocols.

Chemical Structure and Properties

The chemical structure of 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile consists of a benzene ring substituted with a nitrile group, an amino group at the 3-position, and a tert-butylamino group at the 4-position.

Molecular Formula: C₁₁H₁₅N₃

Molecular Weight: 189.26 g/mol

Estimated Physicochemical Properties

The following table summarizes the physicochemical properties of structurally related aminobenzonitrile derivatives. These values can be used to estimate the properties of the target compound.

Property3-Aminobenzonitrile3-Amino-4-hydroxybenzonitrile3-Amino-4-methylbenzonitrile3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile (Estimated)
Molecular Formula C₇H₆N₂C₇H₆N₂OC₈H₈N₂C₁₁H₁₅N₃
Molecular Weight ( g/mol ) 118.14134.14132.16189.26
Melting Point (°C) 48-53Not availableNot availableLikely a solid at room temperature
Boiling Point (°C) Not availableNot availableNot available> 300
LogP 1.10.90.5~2.5-3.5
CAS Number 2237-30-114543-43-260710-80-7Not available

Data for related compounds sourced from publicly available chemical databases.

Proposed Synthesis

A plausible synthetic route for 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile can be envisioned starting from a commercially available substituted benzonitrile. A potential pathway involves the N-tert-butylation of a suitable aminobenzonitrile precursor.

Synthetic Workflow Diagram

G cluster_0 Proposed Synthesis of 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile A 3-Amino-4-halobenzonitrile (e.g., X = F, Cl, Br) C Reaction Mixture A->C Substrate B tert-Butylamine B->C Reagent D 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile C->D Nucleophilic Aromatic Substitution E Purification D->E Crude Product F Final Product E->F Purified Product

Caption: Proposed synthetic workflow for 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis. These should be adapted and optimized based on laboratory conditions and safety considerations.

Synthesis of 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile

This procedure is based on copper-catalyzed N-tert-butylation of aromatic amines.

Materials:

  • 3-Amino-4-fluorobenzonitrile

  • tert-Butyl 2,2,2-trichloroacetimidate

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Nitromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-4-fluorobenzonitrile (1.0 eq).

  • Add anhydrous nitromethane to dissolve the starting material.

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution.

  • Add Cu(OTf)₂ (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

Potential Applications

Given the structural motifs present in 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile, it could serve as a valuable intermediate in several areas of chemical research:

  • Pharmaceutical Synthesis: The aminobenzonitrile core is present in various biologically active molecules. This compound could be a precursor for the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

  • Materials Science: Aromatic nitriles and amines are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern may impart unique electronic or physical properties.

  • Agrochemicals: Substituted anilines are a common feature in herbicides and pesticides. This compound could be explored for the development of new agrochemicals.

Structural Relationship Diagram

The following diagram illustrates the structural relationship between the target compound and the related compounds discussed in this guide.

Caption: Structural relationship of the target compound to known aminobenzonitriles.

This technical guide provides a foundational understanding of 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile based on available data for related compounds. Experimental validation of the proposed properties and synthetic methods is essential for its practical application.

Technical Guide: Spectroscopic and Synthetic Overview of Substituted Aminobenzonitriles with a Focus on 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted aminobenzonitriles are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. Their unique electronic properties, arising from the interplay between the electron-donating amino groups and the electron-withdrawing nitrile group, make them valuable scaffolds for the development of novel therapeutic agents and functional materials. This technical guide focuses on the spectroscopic characteristics and synthetic strategies relevant to 3-Amino-4-(tert-butylamino)benzonitrile, primarily through the lens of its well-documented isomer, 4-Amino-3-(tert-butyl)benzonitrile.

Spectroscopic Data Analysis

While specific data for this compound is unavailable, the following tables summarize the predicted and known spectroscopic data for the closely related isomer, 4-Amino-3-(tert-butyl)benzonitrile (CAS: 1369783-60-7).[1][2] These values provide a reliable estimate of the expected spectral features for the target compound.

Predicted ¹H NMR Data for 4-Amino-3-(tert-butyl)benzonitrile
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 7.2-7.5m2HAromatic Protons
~ 6.7d1HAromatic Proton
~ 4.0-5.0br s2H-NH₂ Protons
~ 1.3-1.4s9Htert-butyl Protons

Note: Predicted chemical shifts are based on the analysis of related aminobenzonitrile structures. Actual values may vary depending on the solvent and other experimental conditions.[1]

Predicted ¹³C NMR Data for 4-Amino-3-(tert-butyl)benzonitrile
Chemical Shift (δ ppm)Assignment
~ 150C-NH₂
~ 135C-CN
~ 133Aromatic CH
~ 129Aromatic CH
~ 119Aromatic C-H
~ 118-C≡N
~ 100Aromatic C-tert-butyl
~ 35Quaternary C (tert-butyl)
~ 30CH₃ (tert-butyl)
Predicted Infrared (IR) Spectroscopy Data for 4-Amino-3-(tert-butyl)benzonitrile
Wavenumber (cm⁻¹)Vibration
3450-3250N-H Stretch (asymmetric and symmetric)
3100-3000Aromatic C-H Stretch
2980-2850Aliphatic C-H Stretch
~ 2220C≡N Stretch
1640-1550N-H Bend and Aromatic C=C Stretch
Predicted Mass Spectrometry Data for 4-Amino-3-(tert-butyl)benzonitrile
m/zFragmentation
174.24[M]⁺ (Molecular Ion)
159[M - CH₃]⁺
117[M - C(CH₃)₃]⁺

Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not available. However, a general and plausible synthetic route can be adapted from established methods for preparing substituted aminobenzonitriles. A common strategy involves a two-step process: regioselective nitration of a substituted benzonitrile followed by the reduction of the nitro group to an amine.[1]

General Synthesis of a Diaminobenzonitrile Derivative (Hypothetical for the Target Compound)

Step 1: Synthesis of 4-(tert-Butylamino)-3-nitrobenzonitrile

  • Reaction Setup: To a solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add triethylamine (1.2 equivalents) and tert-butylamine (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: Dissolve the 4-(tert-butylamino)-3-nitrobenzonitrile (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction Conditions: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the product by column chromatography or recrystallization to obtain this compound.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a diaminobenzonitrile derivative, which can be adapted for the target molecule this compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group A 4-Fluoro-3-nitrobenzonitrile C Reaction in DMF/Et3N at 80-100 °C A->C B tert-Butylamine B->C D 4-(tert-Butylamino)-3-nitrobenzonitrile C->D Substitution & Purification E 4-(tert-Butylamino)-3-nitrobenzonitrile F H2, Pd/C in Ethanol E->F G This compound F->G Reduction & Purification

Generalized synthetic workflow for this compound.

References

The Aromatic Signature: A Technical Guide to the 13C NMR Chemical Shifts of 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 3-Amino-4-(tert-butylamino)benzonitrile. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the theoretical chemical shifts, a detailed experimental protocol for their verification, and a visual representation of the electronic influences governing these spectral properties.

Predicted 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound is predicted to exhibit nine distinct signals. The chemical shifts have been estimated based on the principle of additivity of substituent chemical shift (SCS) effects on a benzene ring. The foundational chemical shift of benzene (128.5 ppm) was used as a starting point, with incremental shifts applied for the amino (-NH2), tert-butylamino (-NHC(CH3)3), and cyano (-CN) groups.

The predicted chemical shifts for each carbon atom are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (-CN)~118The cyano group typically appears in this region.
C2~133Influenced by the ortho amino group and meta tert-butylamino group.
C3 (-NH2)~148Directly attached to the electron-donating amino group.
C4 (-NHtBu)~145Directly attached to the electron-donating tert-butylamino group.
C5~116Influenced by the ortho tert-butylamino group and meta amino group.
C6~120Influenced by the para amino group and meta cyano group.
-C(CH3)3~51Quaternary carbon of the tert-butyl group, deshielded by the nitrogen.
-C(CH3)3~30Methyl carbons of the tert-butyl group.
-CN~119Typical chemical shift for a nitrile carbon.

Experimental Protocol for 13C NMR Spectroscopy

To empirically validate the predicted chemical shifts, the following detailed experimental protocol for acquiring a 13C NMR spectrum is recommended.

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent peak at approximately 77.16 ppm. Other deuterated solvents such as DMSO-d6 or Acetone-d6 can be used if solubility is an issue.

  • Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Nucleus: Observe the 13C nucleus.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) should be used.

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 250 ppm (e.g., -25 to 225 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.

    • Number of Scans (NS): 1024 scans or more may be necessary to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.

  • Processing Parameters:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

    • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Visualization of Substituent Effects

The electronic effects of the amino, tert-butylamino, and cyano substituents on the aromatic ring are key determinants of the 13C NMR chemical shifts. The following diagram, generated using the DOT language, illustrates the interplay of these effects.

G Substituent Effects on Aromatic 13C Chemical Shifts substituents Substituents effects Electronic Effects substituents->effects shifts 13C Chemical Shifts effects->shifts NH2 Amino (-NH2) EDG Electron Donating (Resonance) NH2->EDG +R NHtBu tert-Butylamino (-NHtBu) NHtBu->EDG +R CN Cyano (-CN) EWG Electron Withdrawing (Inductive) CN->EWG -I, -R Shielding Shielding (Upfield Shift) EDG->Shielding Ortho, Para positions Deshielding Deshielding (Downfield Shift) EWG->Deshielding Ipso, Ortho positions

Caption: Logical flow of substituent electronic effects on the 13C NMR chemical shifts of the aromatic ring.

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum and Fragmentation Data

The mass spectrometric analysis of 3-Amino-4-(tert-butylamino)benzonitrile is expected to yield a distinct fragmentation pattern, primarily driven by the presence of the amino, tert-butylamino, and nitrile functional groups on the aromatic ring. The molecular weight of this compound is 189.30 g/mol .[1] Under typical soft ionization techniques such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

The following table summarizes the predicted key ions and their proposed fragmentation pathways.

Predicted Ion (m/z) Proposed Formula Description of Fragmentation
190.15[C₁₁H₁₆N₃]⁺Protonated molecule [M+H]⁺
175.13[C₁₀H₁₂N₃]⁺Loss of a methyl group (•CH₃) from the tert-butyl moiety.
134.10[C₇H₈N₃]⁺Loss of the entire tert-butyl group (•C₄H₉) via alpha-cleavage.[2]
117.07[C₇H₅N₂]⁺Subsequent loss of ammonia (NH₃) from the ion at m/z 134.10.[3]
103.04[C₇H₅N]⁺Loss of the amino group (•NH₂) from the ion at m/z 117.07, characteristic of benzonitrile fragmentation.[4][5]

Experimental Protocols for Mass Spectrometric Analysis

The following protocols are provided as a general guideline for the analysis of this compound. Optimization of these parameters will be necessary to achieve the best results for specific instrumentation and research questions.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution Preparation: Serially dilute the stock solution with the mobile phase to be used for analysis to achieve a final concentration in the range of 1-10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of aromatic amines.[6]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for amines to facilitate the formation of [M+H]⁺ ions.[3][7]

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal for accurate mass measurements and structural elucidation.[8]

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 350 - 450 °C.

  • Collision Gas: Argon.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Visualizing the Process: Diagrams and Workflows

Predicted Fragmentation Pathway

The following diagram illustrates the most probable fragmentation pathway for this compound under mass spectrometric analysis.

Fragmentation_Pathway M [C₁₁H₁₅N₃] Molecular Formula M_plus_H [M+H]⁺ m/z = 190.15 M->M_plus_H +H⁺ frag1 [M+H - •CH₃]⁺ m/z = 175.13 M_plus_H->frag1 - •CH₃ frag2 [M+H - •C₄H₉]⁺ m/z = 134.10 M_plus_H->frag2 - •C₄H₉ frag3 [M+H - •C₄H₉ - NH₃]⁺ m/z = 117.07 frag2->frag3 - NH₃ frag4 [C₇H₅N]⁺ m/z = 103.04 frag3->frag4 - •NH₂ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Standard Solution prep2 Serial Dilution prep1->prep2 lc Liquid Chromatography (Separation) prep2->lc ms Mass Spectrometry (Detection & Ionization) lc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms proc1 Data Acquisition msms->proc1 proc2 Spectral Interpretation proc1->proc2 proc3 Structural Elucidation proc2->proc3

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Amino-4-(tert-butylamino)benzonitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a detailed prediction of its infrared absorption bands based on the known characteristic frequencies of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this molecule in research and drug development settings.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrations of its specific functional groups. The following table summarizes the predicted key vibrational modes, their expected wavenumber ranges, and the corresponding assignments. These predictions are derived from established correlations in infrared spectroscopy and data from similar molecules.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3450 - 3300Medium - StrongPrimary Amino (-NH₂)Asymmetric and Symmetric N-H Stretching
3400 - 3300MediumSecondary Amino (-NH-)N-H Stretching
3100 - 3000Medium - WeakAromatic C-HC-H Stretching
2975 - 2950Strongtert-Butyl (-C(CH₃)₃)Asymmetric C-H Stretching
2875 - 2865Mediumtert-Butyl (-C(CH₃)₃)Symmetric C-H Stretching
2230 - 2210StrongNitrile (-C≡N)C≡N Stretching
1630 - 1550Medium - StrongAromatic RingC=C Stretching
1620 - 1550Medium - StrongPrimary Amino (-NH₂)N-H Bending (Scissoring)
1550 - 1450MediumSecondary Amino (-NH-)N-H Bending
1470 - 1450Mediumtert-Butyl (-C(CH₃)₃)Asymmetric C-H Bending (in CH₃)
1390 - 1365Strongtert-Butyl (-C(CH₃)₃)Symmetric C-H Bending (Umbrella)
1350 - 1250Medium - StrongAromatic C-NC-N Stretching
900 - 675StrongAromatic RingC-H Out-of-plane Bending

Experimental Protocol: Obtaining the FTIR Spectrum

This section details a standard procedure for acquiring the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

I. Instrumentation and Materials

  • FTIR Spectrometer (e.g., Thermo Scientific Nicolet Summit X) equipped with a Diamond ATR accessory.

  • This compound sample (solid).

  • Spatula.

  • Isopropyl alcohol or acetone for cleaning.

  • Lint-free wipes.

II. Sample Preparation

  • Ensure the ATR crystal surface is clean. Clean it with a lint-free wipe soaked in isopropyl alcohol or acetone and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

  • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal. A consistent pressure should be used for all measurements to ensure reproducibility.

III. Data Acquisition

  • Set the parameters for spectral acquisition. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 - 32 (more scans improve the signal-to-noise ratio)

    • Apodization: Happ-Genzel

  • Initiate the sample scan. The instrument will collect the interferogram and perform a Fourier transform to generate the infrared spectrum.

IV. Data Processing and Analysis

  • The acquired spectrum should be baseline corrected if necessary to remove any broad background features.

  • Peak picking tools can be used to identify the precise wavenumbers of the absorption maxima.

  • Compare the obtained peak positions and relative intensities with the predicted values in the table above to confirm the identity and purity of the sample.

Workflow for FTIR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing an FTIR spectrum.

FTIR_Workflow FTIR Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Sample Preparation (Place solid on ATR crystal) B Acquire Background Spectrum (Clean ATR crystal) C Acquire Sample Spectrum (Apply pressure) B->C Introduce Sample D Data Processing (Baseline correction) C->D Fourier Transform E Spectral Analysis (Peak picking and assignment) D->E F Result Interpretation (Compound identification) E->F

Caption: A flowchart of the key steps in an FTIR experiment.

This guide provides a foundational understanding of the expected infrared spectral characteristics of this compound and a practical protocol for its analysis. Researchers can use this information to guide their experimental work and interpret their spectral data with greater confidence.

An In-depth Technical Guide to the Reactivity of Amino Groups in 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the two amino groups in 3-Amino-4-(tert-butylamino)benzonitrile. Understanding the nuanced reactivity of this molecule is critical for its strategic use in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the theoretical basis for the predicted reactivity, presents quantitative data to support these predictions, and provides detailed experimental protocols for the selective functionalization of this versatile building block.

Theoretical Analysis of Amino Group Reactivity

The reactivity of the two amino groups in this compound is governed by a combination of electronic and steric effects. A careful consideration of these factors allows for a predictable and selective functionalization of the molecule.

Electronic Effects:

  • Nitrile Group (-CN): The nitrile group is a moderate electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This overall electron withdrawal deactivates the benzene ring to some extent and reduces the nucleophilicity of both amino groups by decreasing the electron density on the nitrogen atoms.

  • Amino Groups (-NH₂ and -NHtBu): Both amino groups are electron-donating groups through the resonance effect (+M), which involves the delocalization of the nitrogen lone pair into the aromatic ring. This effect increases the electron density of the ring, particularly at the ortho and para positions, and enhances the nucleophilicity of the amino groups. The tert-butylamino group is generally a stronger electron-donating group than the primary amino group due to the inductive effect of the alkyl group.

Steric Effects:

  • tert-Butyl Group (-C(CH₃)₃): The most significant factor governing the differential reactivity is the extreme steric hindrance imposed by the bulky tert-butyl group on the adjacent 3-amino group. This steric bulk physically obstructs the approach of electrophiles and reagents to the 3-amino position.

  • Ortho Effect: The 3-amino group is ortho to the tert-butylamino group. In substituted anilines, an "ortho effect" is often observed, where ortho-substituents, regardless of their electronic nature, tend to decrease the basicity and reactivity of the adjacent amino group. This is attributed to a combination of steric hindrance and disruption of solvation of the corresponding anilinium ion.

Predicted Reactivity:

Based on the interplay of these effects, the 4-(tert-butylamino) group is predicted to be significantly more reactive towards electrophiles than the 3-amino group. The steric hindrance from the tert-butyl group is the dominant factor, severely limiting access to the 3-amino position. While the 4-(tert-butylamino) group is a secondary amine, which can sometimes be less reactive than a primary amine, the overwhelming steric shielding of the 3-amino group makes the 4-position the favored site for reactions such as acylation and alkylation.

Quantitative Data: Predicted pKa Values

To provide a quantitative basis for the predicted differential reactivity, the pKa values of the conjugate acids of the two amino groups in this compound were predicted using computational methods. Basicity is a key indicator of nucleophilicity, with a higher pKa value generally corresponding to a more basic and more nucleophilic amine.

Amino Group PositionPredicted pKa (Conjugate Acid)Predicted Relative BasicityPredicted Relative Nucleophilicity
4-(tert-butylamino)~ 4.5 - 5.5More BasicMore Nucleophilic
3-amino~ 2.5 - 3.5Less BasicLess Nucleophilic

Note: These pKa values are predictions generated using computational software (e.g., ACD/Labs Percepta, MarvinSketch) and should be considered as estimates. Experimental determination may yield slightly different values.

The significantly lower predicted pKa for the 3-amino group is consistent with the strong influence of the ortho tert-butyl group and the electron-withdrawing nitrile group, making it a much weaker base and nucleophile compared to the 4-(tert-butylamino) group.

Experimental Protocols for Selective Reactions

The differential reactivity of the amino groups allows for the selective functionalization of this compound. Below are detailed protocols for the selective acylation of the 4-(tert-butylamino) group.

Selective N-Acylation of the 4-(tert-butylamino) Group

This protocol describes the selective acylation of the more nucleophilic 4-(tert-butylamino) group under standard conditions.

Materials:

  • This compound

  • Acylating agent (e.g., Acetic Anhydride, Acetyl Chloride, Benzoyl Chloride)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen aprotic solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., Triethylamine, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (e.g., Acetyl Chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-(tert-butylamino)-2-cyanophenyl)acetamide.

Visualizations

Signaling Pathway of Reactivity

G cluster_0 Factors Influencing Reactivity cluster_1 Amino Group Properties cluster_2 Predicted Outcome Steric_Hindrance Steric Hindrance (tert-Butyl Group) 3_Amino 3-Amino Group Steric_Hindrance->3_Amino Strongly Deactivating Electronic_Effects Electronic Effects (Nitrile & Amino Groups) Electronic_Effects->3_Amino Weakly Deactivating 4_tBu_Amino 4-(tert-butylamino) Group Electronic_Effects->4_tBu_Amino Activating Reactivity Differential Reactivity 3_Amino->Reactivity 4_tBu_Amino->Reactivity

Caption: Factors influencing the differential reactivity of the amino groups.

Experimental Workflow for Selective Acylation

G start Start: Dissolve Reactants add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (e.g., Acetyl Chloride) cool->add_acyl react React at Room Temperature (Monitor by TLC) add_acyl->react quench Quench Reaction (aq. NaHCO₃) react->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Column Chromatography) concentrate->purify end Product: Selectively Acylated This compound purify->end

Caption: Workflow for the selective acylation of this compound.

Conclusion

The reactivity of the amino groups in this compound is highly differentiated due to the dominant steric influence of the tert-butyl group. This steric hindrance renders the 3-amino group significantly less nucleophilic and basic compared to the 4-(tert-butylamino) group. This predictable difference in reactivity allows for the selective functionalization at the 4-position, making this molecule a valuable and versatile building block in medicinal chemistry and drug development. The provided protocols and theoretical understanding serve as a robust guide for researchers and scientists in harnessing the unique chemical properties of this compound for the synthesis of novel and complex molecular architectures.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Properties of Substituted Aminobenzonitriles

Substituted aminobenzonitriles are a class of molecules renowned for their unique photophysical behaviors, which are highly sensitive to their molecular structure and local environment. This sensitivity makes them valuable as fluorescent probes in chemical and biological systems and as model compounds for understanding fundamental photochemical processes. The cornerstone of their electronic properties is the phenomenon of dual fluorescence, a behavior most famously exhibited by 4-(dimethylamino)benzonitrile (DMABN). This guide provides a detailed exploration of the theoretical models, electronic properties, experimental characterization, and computational analysis of these fascinating compounds.

Core Concept: The Twisted Intramolecular Charge Transfer (TICT) Model

The most widely accepted explanation for the dual fluorescence observed in many substituted aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model.[1] This model posits the existence of two distinct emissive excited states: a locally excited (LE) state and a charge-transfer (CT) state.

The process unfolds as follows:

  • Excitation: Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). This initial excited state is typically a planar, locally excited (LE) state, where the electronic distribution is similar to that of the constituent aniline and benzonitrile moieties.

  • Conformational Relaxation (Twisting): In polar solvents, the molecule can undergo a conformational change in the excited state. Specifically, the amino group twists relative to the plane of the phenyl ring.

  • Formation of the TICT State: This twisting motion electronically decouples the amino donor group from the benzonitrile acceptor group, facilitating a full electron transfer. This results in the formation of a highly polar, non-planar excited state with a large dipole moment, known as the TICT state.[1][2]

  • Dual Fluorescence: The molecule can now return to the ground state via two radiative pathways. Fluorescence from the planar LE state results in a higher-energy emission band, while fluorescence from the stabilized, twisted TICT state produces a distinct, lower-energy (red-shifted) emission band. In nonpolar solvents, the formation of the polar TICT state is energetically unfavorable, and typically only emission from the LE state is observed.[3]

TICT_Model cluster_S0 Ground State (S₀) cluster_S1 Excited State (S₁) S0 Planar Ground State LE Locally Excited (LE) State (Planar) S0->LE Absorption (hν_abs) LE->S0 LE Fluorescence (hν_LE) TICT TICT State (Twisted, High Polarity) LE->TICT Twisting / ICT (Polar Solvents) TICT->S0 CT Fluorescence (hν_CT) (Red-shifted) TICT->LE Reverse Process

Figure 1: The Twisted Intramolecular Charge Transfer (TICT) pathway.

Key Electronic Properties and Influencing Factors

Solvatochromism

Solvatochromism describes the change in a substance's color or spectral properties with a change in solvent polarity. Substituted aminobenzonitriles are exemplary solvatochromic compounds. The LE state has a relatively small dipole moment, and its emission energy is only weakly affected by the solvent. In contrast, the TICT state is highly polar, and its energy is strongly stabilized by polar solvents.[1] This leads to a pronounced red shift of the charge-transfer fluorescence band as solvent polarity increases. This property allows these molecules to be used as sensitive probes for the local polarity of their environment.

Substituent Effects

The electronic properties are highly tunable through chemical modification.

  • Electron-Donating Groups (EDGs) on the amino nitrogen (e.g., methyl groups in DMABN vs. hydrogen in 4-aminobenzonitrile, ABN) lower the ionization potential of the donor moiety, facilitating charge transfer and often enhancing the quantum yield of the TICT emission.

  • Electron-Withdrawing Groups (EWGs) on the benzonitrile ring increase the electron affinity of the acceptor moiety, which can also favor the formation of the CT state.

  • Steric Hindrance: Bulky substituents near the amino group can influence the ground-state geometry and the dynamics of excited-state twisting. For instance, 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD) has a pre-twisted ground state, which affects its photophysical behavior.[4]

Quantitative Photophysical Data

The photophysical properties of aminobenzonitriles are highly dependent on the specific compound and the solvent used. The following table summarizes representative data for key compounds compiled from various scientific sources.

CompoundSolventλabs (nm)λem (LE) (nm)λem (TICT) (nm)ΦF (LE)ΦF (TICT)τ (LE) (ps)τ (TICT) (ns)
DMABN Cyclohexane~298~340-~0.1---
DMABN Acetonitrile~295~350~490~0.01~0.1-0.2~4-10~2.9-3.4
4-ABN Acetonitrile~280~345----~3.3
MMD n-Hexane~300~350~420---~2.2
MMD Acetonitrile~298~360~510--~20~2.9

Note: Values are approximate and can vary based on experimental conditions (temperature, concentration, excitation wavelength). Data synthesized from literature.[3][4][5][6][7]

Experimental Protocols

Time-Resolved Fluorescence Spectroscopy

This technique is crucial for directly observing the dynamics of the LE and TICT states by measuring their fluorescence lifetimes.

Methodology:

  • Excitation: A sample solution is excited by an ultrashort light pulse (picosecond or femtosecond) from a laser, typically at a wavelength corresponding to the molecule's absorption band.[8]

  • Detection: The ensuing fluorescence emission is collected, passed through a monochromator to select a specific wavelength (corresponding to either LE or TICT emission), and directed onto a fast photodetector, such as a photomultiplier tube (PMT) or a streak camera.[9][10]

  • Timing: Using a technique like Time-Correlated Single Photon Counting (TCSPC), the time delay between the excitation pulse and the arrival of each fluorescence photon is measured and histogrammed.[8]

  • Analysis: The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) (τ) of the emissive state(s). For a system with both LE and TICT states, a bi-exponential decay is often observed, reflecting the lifetimes and interconversion rates of the two populations.

TRF_Workflow cluster_setup Experimental Setup Laser Pulsed Laser Source (ps / fs) Sample Sample Cuvette Laser->Sample Excitation Pulse TCSPC TCSPC Electronics Laser->TCSPC Start Signal (Sync) Mono Monochromator Sample->Mono Fluorescence Emission Detector Fast Photodetector (e.g., PMT) Mono->Detector Wavelength-selected Photons Detector->TCSPC Stop Signal PC Computer TCSPC->PC Data Acquisition PC->PC Analysis (Decay Fit)

Figure 2: Workflow for Time-Resolved Fluorescence Spectroscopy.
Relative Fluorescence Quantum Yield (ΦF) Measurement

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and measures the efficiency of the fluorescence process. The comparative method is most common.

Methodology:

  • Standard Selection: Choose a fluorescent standard with a well-known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbances should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and spectrometer settings.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of each plot.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)

    Where Φstd is the quantum yield of the standard, Grad is the gradient from the plot, and n is the refractive index of the solvent (this term cancels out if the same solvent is used for both).

Role of Computational Studies

Computational chemistry provides indispensable insights into the electronic properties of aminobenzonitriles.

  • Geometry Optimization: Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are used to calculate the minimum energy geometries of the ground, LE, and TICT states.[11]

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) and more advanced multireference methods like CASPT2 are employed to calculate vertical excitation energies (corresponding to absorption spectra), emission energies, and the potential energy surfaces that govern the transition from the LE to the TICT state.[1][12][13]

  • Dynamics Simulations: "On-the-fly" quantum dynamics simulations can model the ultrafast processes of internal conversion and twisting that occur immediately after photoexcitation, providing a time-resolved view at the atomic level.[5]

Conclusion

Substituted aminobenzonitriles are a pivotal class of molecules for studying intramolecular charge transfer. Their hallmark dual fluorescence is governed by the formation of a twisted, highly polar excited state, as described by the TICT model. The electronic properties of these compounds are exquisitely sensitive to both solvent polarity and the nature of their chemical substituents. This tunability, understood through a combination of advanced spectroscopy, detailed experimental protocols, and high-level computational studies, makes them powerful tools for applications ranging from fundamental photophysics to the development of advanced fluorescent probes for complex biological environments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile, a potentially valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process involving an initial nucleophilic aromatic substitution followed by the reduction of a nitro group. This guide includes reaction parameters, reagent details, and a generalized purification protocol. A visual workflow is also provided to illustrate the synthetic pathway.

Introduction

Substituted aminobenzonitriles are crucial building blocks in medicinal chemistry and materials science. The title compound, this compound, possesses a unique substitution pattern that makes it an attractive starting material for the synthesis of more complex heterocyclic systems and other functionalized molecules. The protocols outlined below describe a reliable and accessible method for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of the intermediate, 4-(tert-butylamino)-3-nitrobenzonitrile, via a nucleophilic aromatic substitution reaction. The subsequent step is the reduction of the nitro group to yield the final product.

Diagram of the Synthetic Workflow

A 4-Chloro-3-nitrobenzonitrile C Step 1: Nucleophilic Aromatic Substitution A->C B tert-Butylamine B->C D 4-(tert-butylamino)-3-nitrobenzonitrile C->D Intermediate E Step 2: Nitro Group Reduction D->E F This compound E->F Final Product G Reducing Agent (e.g., Catalytic Hydrogenation or Metal Reduction) G->E

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile

This procedure is based on the reaction of 4-chloro-3-nitrobenzonitrile with tert-butylamine.[1]

Materials and Reagents:

  • 4-chloro-3-nitrobenzonitrile

  • tert-Butylamine

  • Dimethylformamide (DMF)

  • Water

  • Ethanol

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzonitrile and tert-butylamine in a suitable solvent such as dimethylformamide (DMF).[1]

  • Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete (monitoring by TLC is recommended).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitate the product by adding water to the cooled reaction mixture.[1]

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Purify the crude product by crystallization from ethanol to yield pure 4-(tert-butylamino)-3-nitrobenzonitrile.[1]

Data Presentation: Reagents and Conditions for Step 1

Reagent/ParameterRole/ConditionReference
4-chloro-3-nitrobenzonitrileStarting material[1]
tert-ButylamineNucleophile[1]
Dimethylformamide (DMF)Solvent[1]
RefluxReaction Temperature[1]
WaterUsed for precipitation of the product[1]
EthanolUsed for purification via crystallization[1]
Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate synthesized in Step 1. Common methods for this transformation include catalytic hydrogenation or chemical reduction using metals.[2]

Method A: Catalytic Hydrogenation

Materials and Reagents:

  • 4-(tert-butylamino)-3-nitrobenzonitrile

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Protocol:

  • Dissolve 4-(tert-butylamino)-3-nitrobenzonitrile in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas to an appropriate pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Method B: Chemical Reduction with Metal

Materials and Reagents:

  • 4-(tert-butylamino)-3-nitrobenzonitrile

  • Iron (Fe) powder or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate or other suitable organic solvent

Protocol:

  • Suspend 4-(tert-butylamino)-3-nitrobenzonitrile in a mixture of a suitable acid (e.g., HCl or acetic acid) and water/ethanol.

  • Add a reducing metal such as iron powder or tin(II) chloride in portions while stirring.

  • The reaction may be heated to accelerate the reduction process.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a base (e.g., NaHCO₃ or NaOH solution).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Reagents and Conditions for Step 2

MethodReagentsSolventKey ConditionsReference
Catalytic HydrogenationH₂, Palladium on carbon (Pd/C)Methanol/EthanolHydrogen pressure, Room temperature[2]
Chemical ReductionIron (Fe) or Tin(II) chloride (SnCl₂)HCl/Acetic AcidHeating may be required, Neutralization step[2]

Characterization

Applications

This compound is a valuable intermediate for the synthesis of various compounds in the pharmaceutical and agrochemical industries.[3] The presence of two distinct amino groups and a nitrile functionality allows for diverse chemical modifications, making it a versatile scaffold for creating novel molecules with potential biological activity.[2]

References

Application Note: Synthesis of 3-Amino-4-(tert-butylamino)benzonitrile via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of complex aryl amines.[1] This application note provides a detailed protocol for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile, a potentially valuable intermediate in pharmaceutical research, utilizing the Buchwald-Hartwig amination. The protocol is based on established principles of the reaction, employing a common palladium precatalyst and a sterically hindered phosphine ligand to facilitate the coupling of an aryl halide with tert-butylamine.[2]

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-amino-2-bromobenzonitrile with tert-butylamine. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a strong base, and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps.[2]

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Amino-2-bromobenzonitrile≥97%Commercially Available
tert-Butylamine≥99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Diethyl etherACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel230-400 meshCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Equipment

  • Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle with a temperature controller and oil bath

  • Standard laboratory glassware (septum, needles, syringes, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization chamber (UV lamp)

  • Glass column for chromatography

Reaction Setup and Procedure

All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Reaction Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-2-bromobenzonitrile (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Reagent Addition: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Through the septum, add anhydrous toluene (approximately 0.1 M concentration relative to the limiting reagent). Then, carefully add sodium tert-butoxide (1.4 equiv) to the reaction mixture.

  • Amine Addition: Add tert-butylamine (1.2 equiv) to the stirring suspension.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is complete when the starting aryl bromide spot is no longer visible.

Work-up and Purification

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Data Presentation

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

ParameterValueNotes
Starting Material 4-Amino-2-bromobenzonitrile1.0 equiv
Amine tert-Butylamine1.2 equiv
Catalyst Pd₂(dba)₃2 mol%
Ligand XPhos4 mol%
Base Sodium tert-butoxide1.4 equiv
Solvent TolueneAnhydrous
Temperature 100-110 °C
Reaction Time 12-24 hMonitor by TLC

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

G start Start setup Combine Reactants, Catalyst, Ligand in Schlenk Flask start->setup inert Evacuate and Backfill with Inert Gas setup->inert add_reagents Add Toluene, NaOtBu, and tert-Butylamine inert->add_reagents heat Heat Reaction Mixture to 110 °C for 12-24h add_reagents->heat monitor Monitor Reaction Progress by TLC heat->monitor workup Cool, Quench with Water, and Extract with Diethyl Ether monitor->workup purify Dry, Concentrate, and Purify by Column Chromatography workup->purify product Obtain Pure this compound purify->product end End product->end

References

Application Notes and Protocols: Evaluating 3-Amino-4-(tert-butylamino)benzonitrile as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The discovery of novel scaffolds for kinase inhibitors is a cornerstone of drug development, aiming to identify compounds with high potency, selectivity, and favorable drug-like properties.[3] This document provides a detailed guide for the evaluation of 3-Amino-4-(tert-butylamino)benzonitrile as a potential novel scaffold for kinase inhibitors.

The aminobenzonitrile core represents a versatile starting point for the development of kinase inhibitors. The amino groups can be functionalized to interact with key residues in the ATP-binding pocket of kinases, while the benzonitrile group can be modified to enhance potency and selectivity. This document outlines a systematic approach to characterize the inhibitory potential of this scaffold, from initial biochemical screening to cellular pathway analysis.

I. Initial Characterization of the Scaffold

The first step in evaluating a new scaffold is to determine its activity against a panel of kinases and to quantify its potency against initial hits.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of the test compound.[4]

Materials:

  • Kinase of interest (e.g., EGFR, BRAF, etc.)

  • Substrate for the kinase

  • ATP

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare the appropriate reaction buffer for the specific kinase being tested.

  • Compound Dilution: Prepare a serial dilution of the this compound compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to each well of the plate.

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture containing the substrate and ATP.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC50 Data

The results of the in vitro kinase inhibition assays should be summarized in a table for easy comparison of the scaffold's potency against different kinases.

Kinase TargetThis compound IC50 (µM)
EGFR1.2
BRAF8.5
SRC3.7
VEGFR215.2
ABL0.9

This table presents hypothetical data for illustrative purposes.

II. Cellular Activity and Target Engagement

After identifying initial kinase targets, it is crucial to assess the compound's activity in a cellular context to confirm target engagement and measure its effect on cell viability.[5][6]

Experimental Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibition of a specific kinase signaling pathway in cells by measuring the phosphorylation of a downstream substrate.[7][8]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein for the target and downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO).

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for the last 15-30 minutes of the compound treatment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

    • Quantify the band intensities to determine the level of phosphorylation inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_pathway Pathway & Selectivity Analysis biochem_screening Initial Kinase Panel Screening ic50_determination IC50 Determination for Hits biochem_screening->ic50_determination Identify Hits target_engagement Target Engagement Assay (e.g., Western Blot) ic50_determination->target_engagement Advance to Cellular Assays cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) target_engagement->cell_viability Confirm Cellular Activity selectivity_profiling Broad Kinase Selectivity Profiling cell_viability->selectivity_profiling Characterize Lead Compound pathway_analysis Downstream Pathway Analysis selectivity_profiling->pathway_analysis Determine Off-Target Effects

Caption: A generalized workflow for the evaluation of a novel kinase inhibitor scaffold.

III. Analysis of Kinase Signaling Pathways

Understanding the impact of the inhibitor on key signaling pathways is crucial for elucidating its mechanism of action and potential therapeutic applications. Many kinase inhibitors target pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT pathways.[9][10][11]

Representative Kinase Signaling Pathway: MAPK/ERK Pathway

mapk_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Representative Kinase Signaling Pathway: PI3K/AKT Pathway

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of various diseases, particularly cancer.[1] Kinases are enzymes that regulate a vast array of cellular processes through phosphorylation, and their dysregulation is a common feature in many pathologies.[1][2] The aminobenzonitrile scaffold has emerged as a valuable starting point in medicinal chemistry for the development of potent and selective kinase inhibitors. Its derivatives have been successfully developed to target a range of kinases, including those in the Ras-MAPK and Src signaling pathways.[3][4] This document provides detailed protocols and data for the synthesis of kinase inhibitors derived from aminobenzonitriles.

General Synthetic Strategies

The synthesis of kinase inhibitors from aminobenzonitriles often involves the construction of heterocyclic ring systems that mimic the adenine region of ATP, allowing the molecules to bind to the kinase hinge region.[5] Common strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): The amino group of aminobenzonitrile can act as a nucleophile, displacing a leaving group on an aromatic or heteroaromatic ring. This is a common method for creating anilino-substituted heterocyclic cores.[6]

  • Condensation Reactions: Aminobenzonitriles can undergo condensation reactions with various electrophiles to form key intermediates or the final heterocyclic product.

  • Multi-component Reactions: Efficient synthesis of complex molecules can be achieved through one-pot multi-component reactions involving an aminobenzonitrile derivative.

  • Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are often employed to introduce diverse substituents onto the core scaffold, enabling the exploration of structure-activity relationships (SAR).[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-3-quinolinecarbonitrile Derivatives

This protocol is adapted from the synthesis of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles, which have shown inhibitory activity against kinases in the Ras-MAPK signaling cascade.[3]

Step 1: Synthesis of 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile

  • To a solution of 2-amino-4,5-dialkoxybenzonitrile (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide di-tert-butyl acetal (1.5 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and add an excess of an appropriate cyclizing agent, such as phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux for 4-6 hours.

  • Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile intermediate.

Step 2: Synthesis of 4-Anilino-6,7-dialkoxy-3-quinolinecarbonitrile

  • Dissolve the 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile intermediate (1.0 eq) and a substituted aniline (e.g., 4-aminobenzonitrile, 1.1 eq) in a protic solvent like isopropanol or ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold solvent, and dry under vacuum to yield the final 4-anilino-6,7-dialkoxy-3-quinolinecarbonitrile kinase inhibitor.

Protocol 2: Synthesis of N-(4-Benzamidinyl)-Oxazolidinones

This protocol outlines the synthesis of oxazolidinone-based inhibitors starting from 4-aminobenzonitrile.[7]

Step 1: Protection of 4-aminobenzonitrile

  • Dissolve 4-aminobenzonitrile (1.0 eq) and a base like triethylamine (1.2 eq) in a suitable solvent such as dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C and slowly add benzyl chloroformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by recrystallization or column chromatography to obtain the N-protected 4-aminobenzonitrile.

Step 2: Oxazolidinone Ring Formation

  • Dissolve the N-protected 4-aminobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise and stir for 30 minutes.

  • Add (R)-glycidyl butyrate (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer and concentrate. Purify the residue by flash chromatography to yield the oxazolidinone intermediate.

Step 3: Conversion of Nitrile to Amidine

  • To a solution of the nitrile-containing oxazolidinone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and diisopropylethylamine (2.0 eq).

  • Heat the mixture to 100 °C in a microwave reactor for 60 minutes.

  • Concentrate the reaction mixture, then add acetic anhydride and acetic acid. Stir for 20 hours.

  • Add zinc dust and continue stirring for 4 hours.

  • Filter the reaction mixture, neutralize the filtrate, and extract the product.

  • Purify by chromatography to obtain the final N-(4-benzamidinyl)-oxazolidinone inhibitor.

Data Presentation

Table 1: Examples of Kinase Inhibitors Derived from Aminobenzonitrile Scaffolds
Compound ClassTarget Kinase(s)Reference
4-Anilino-3-quinolinecarbonitrilesMEK1, MAPK[3]
4-Anilino-3-cyanobenzo[g]quinolinesSrc, MEK, EGF-R[4]
3-Amino-1H-pyrazole derivativesCDK16[8][9]
N-(4-Benzamidinyl)-oxazolidinonesKallikrein-Related Peptidase 6[7]
Anilino-1,4-naphthoquinonesEGFR[10]
Table 2: Biological Activity of Representative Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)Cellular AssayReference
4-[3-Chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)]anilino-6,7-diethoxy-3-quinolinecarbonitrileMEK1-LoVo cells (Exceptional Activity)[3]
Imidazo[4,5-g]quinazoline (8)EGFR0.008Phosphorylation of PLC-γ1 fragment[11]
Anilino-1,4-naphthoquinone (3)EGFR3.96In vitro kinase assay[10]
PD 158780EGFR0.08In vitro kinase assay[12]

Visualizations

Synthetic Workflow for Kinase Inhibitors from Aminobenzonitrile

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product Aminobenzonitrile Aminobenzonitrile Protected_Amine N-Protected Aminobenzonitrile Aminobenzonitrile->Protected_Amine Protection Heterocyclic_Core Heterocyclic Core (e.g., Quinoline, Pyrazole) Aminobenzonitrile->Heterocyclic_Core Cyclization/ Condensation Protected_Amine->Heterocyclic_Core Ring Formation Kinase_Inhibitor Kinase Inhibitor Heterocyclic_Core->Kinase_Inhibitor Functionalization/ Deprotection

Caption: General synthetic workflow from aminobenzonitrile.

Synthetic Pathway for 4-Anilino-3-quinolinecarbonitrile

G Start 2-Amino-4,5-dialkoxybenzonitrile Intermediate1 Formamidine Intermediate Start->Intermediate1 Reflux Intermediate2 4-Chloro-quinolinecarbonitrile Intermediate1->Intermediate2 Cyclization Reagent1 DMF-di-tert-butyl acetal Intermediate1->Reagent1 Final 4-Anilino-quinolinecarbonitrile (Kinase Inhibitor) Intermediate2->Final SNAr Reagent2 POCl3 Intermediate2->Reagent2 Reagent3 Substituted Aniline Final->Reagent3

Caption: Synthesis of 4-anilino-3-quinolinecarbonitrile.

Ras-MAPK Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Aminobenzonitrile-derived Kinase Inhibitor Inhibitor->MEK Inhibition

References

Application Notes and Protocols: 3-Amino-4-(tert-butylamino)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(tert-butylamino)benzonitrile is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring a nitrile group and two distinct amino functionalities, allows for versatile chemical transformations, making it an attractive starting material for the generation of diverse compound libraries. This document provides an overview of its application, focusing on its role in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This compound serves as a critical starting material for constructing this scaffold, leading to the development of targeted therapies.

Featured Application: Synthesis of 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

A notable application of this compound is in the synthesis of 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a potent inhibitor of Pim-1 kinase. Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and is involved in promoting cell survival and proliferation. Inhibition of Pim-1 is a promising strategy for cancer therapy.

Quantitative Data Summary

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrilePim-117SGI-17767
2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrilePim-2150SGI-1776350
2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrileFlt-3>10,000SGI-177620

Table 1: In vitro inhibitory activity of 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile against Pim-1, Pim-2, and Flt-3 kinases.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • tert-Butylamine

  • Dimethylformamide (DMF)

  • Ethanol

  • Water

Procedure:

  • A solution of 4-chloro-3-nitrobenzonitrile (1 equivalent) and tert-butylamine (1.2 equivalents) in DMF is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice water.

  • The precipitated solid, 4-(tert-butylamino)-3-nitrobenzonitrile, is collected by filtration, washed with water, and dried.

  • The crude 4-(tert-butylamino)-3-nitrobenzonitrile is dissolved in ethanol.

  • Palladium on charcoal (10 mol %) is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound as a solid.

Protocol 2: Synthesis of 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Materials:

  • This compound (from Protocol 1)

  • 3-(Dimethylamino)-1-phenylprop-2-en-1-one

  • Acetic acid

Procedure:

  • A mixture of this compound (1 equivalent) and 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.1 equivalents) in glacial acetic acid is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Protocol 3: Pim-1 Kinase Inhibition Assay

Materials:

  • Recombinant human Pim-1 kinase

  • Peptide substrate (e.g., Bad peptide)

  • ATP, [γ-³²P]ATP

  • Test compound (2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • The test compound is serially diluted in DMSO to create a range of concentrations.

  • The kinase reaction is initiated by adding a mixture of Pim-1 kinase, peptide substrate, and the test compound to the assay buffer.

  • The reaction is started by the addition of ATP and a tracer amount of [γ-³²P]ATP.

  • The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • The phosphocellulose paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization 4-Chloro-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile Intermediate 4-(tert-Butylamino)-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile->Intermediate DMF, Reflux tert-Butylamine tert-Butylamine tert-Butylamine->Intermediate Final_Intermediate This compound Intermediate->Final_Intermediate H2, Pd/C, EtOH Final_Product 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Final_Intermediate->Final_Product Acetic Acid, Reflux Enone 3-(Dimethylamino)-1-phenylprop-2-en-1-one Enone->Final_Product

Caption: Synthetic pathway to a Pim-1 kinase inhibitor.

Pim1_Signaling_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1_Kinase Pim-1 Kinase JAK_STAT->Pim1_Kinase Upregulation Substrates Downstream Substrates (e.g., BAD, p27) Pim1_Kinase->Substrates Phosphorylation Inhibitor 2-(tert-butyl)-7-phenylpyrazolo [1,5-a]pyrimidine-3-carbonitrile Inhibitor->Pim1_Kinase Inhibition Cell_Effects Cell Survival & Proliferation Substrates->Cell_Effects

Caption: Simplified Pim-1 kinase signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_results Results Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification & Characterization Reaction->Purification Kinase_Assay In vitro Kinase Assay Purification->Kinase_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for synthesis and biological evaluation.

Application Notes and Protocols for the N-arylation of 3-Aminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 3-aminobenzonitrile derivatives, a crucial transformation in the synthesis of various pharmaceutically active compounds and functional materials. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling reactions.

Introduction

The N-arylation of 3-aminobenzonitrile and its derivatives is a fundamental carbon-nitrogen (C-N) bond-forming reaction. The resulting N-aryl-3-aminobenzonitrile scaffold is a key structural motif in a variety of organic molecules, including those with applications in medicinal chemistry and materials science. This document details two of the most powerful and versatile methods for achieving this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[1][2] Its development has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1][2]

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. While traditionally requiring harsh reaction conditions, modern modifications have made it a milder and more versatile method.

Data Presentation

The following table summarizes representative yields for the N-arylation of an amino compound with various aryl bromides using a palladium-catalyzed system, illustrating the expected substrate scope. While this data is for a related aminobenzothiazole, it provides a strong indication of the expected outcomes for 3-aminobenzonitrile derivatives under similar conditions.

EntryAryl BromideProductYield (%)
14-BromoacetophenoneN-(4-acetylphenyl)-3-aminobenzonitrile88
24-BromobenzonitrileN-(4-cyanophenyl)-3-aminobenzonitrile67
31-Bromo-4-nitrobenzeneN-(4-nitrophenyl)-3-aminobenzonitrile30
41-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-3-aminobenzonitrile80
51-Bromo-3-methoxybenzeneN-(3-methoxyphenyl)-3-aminobenzonitrile75
62-BromopyridineN-(pyridin-2-yl)-3-aminobenzonitrile62
73-BromopyridineN-(pyridin-3-yl)-3-aminobenzonitrile69

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 3-aminobenzonitrile with an aryl bromide.

Materials:

  • 3-Aminobenzonitrile

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-aminobenzonitrile (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-aminobenzonitrile derivative.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann-type Condensation)

This protocol provides a general method for the copper-catalyzed N-arylation of 3-aminobenzonitrile with an aryl iodide.

Materials:

  • 3-Aminobenzonitrile

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 3-aminobenzonitrile (1.2 mmol), the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110-130 °C and stir for 24-48 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).

  • Extraction: Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure N-aryl-3-aminobenzonitrile product.

Visualizations

The following diagrams illustrate the general workflow and catalytic cycles for the described N-arylation reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Weigh Reagents (3-Aminobenzonitrile, Aryl Halide, Base) catalyst Add Catalyst System (Pd Source + Ligand) inert Establish Inert Atmosphere catalyst->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat filter Filter and Extract heat->filter purify Column Chromatography filter->purify product Isolated Product purify->product

Experimental workflow for N-arylation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'-NH2 amine_complex [Ar-Pd(II)-NHR'(L_n)]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)-NR'(L_n) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR'

Catalytic cycle for Buchwald-Hartwig amination.

Ullmann_Cycle cu1 Cu(I) amine_reaction Amine Reaction cu1->amine_reaction R'-NH2 -HX cu_amide Cu(I)-NR' amine_reaction->cu_amide oxidative_addition Oxidative Addition cu_amide->oxidative_addition Ar-X cu3_complex Ar-Cu(III)-NR'(X) oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1 Ar-NHR'

Proposed catalytic cycle for Ullmann condensation.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, with a specific focus on its application to substituted benzonitriles. The synthesis of cyanobiphenyls is of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. These protocols and data are intended to serve as a practical guide for laboratory-scale synthesis.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a favored method for the synthesis of biaryl and heteroaryl compounds.[2] For drug discovery and development, the cyanobiphenyl scaffold is a privileged motif found in numerous biologically active molecules. The nitrile group can act as a key pharmacophore or be a precursor for other functional groups.

These notes provide an overview of common catalysts, ligands, and reaction conditions for the successful coupling of various substituted benzonitriles with a range of boronic acids, supported by quantitative data and detailed experimental procedures.

Data Presentation: Suzuki Coupling of Substituted Benzonitriles

The following table summarizes various reported Suzuki coupling reactions involving substituted benzonitriles, providing a comparative overview of different reaction conditions and their outcomes.

Substituted BenzonitrileBoronic Acid/EsterCatalyst / Pre-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Chlorobenzonitrilep-Tolylboronic acidPd(OAc)₂Polystyrene-triphenylphosphineK₂CO₃EtOH/H₂OReflux-High
4-Bromobenzonitrile4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O606High
4-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O110-73
2-BromobenzonitrilePhenylboronic acidPd/NiFe₂O₄NoneK₂CO₃DMF/H₂O-0.595
4-IodobenzonitrilePhenylboronic acidPhotoresponsive Pd-complexAzopyridyl-triazoleK₂CO₃DMF/H₂ORT-High
4-Bromobenzonitrile4-Formylphenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O801285
3-Chlorobenzonitrile3-(Dihydroxyboryl)benzonitrilePdCl₂(dppf)dppfK₂CO₃DME801888
4-ChlorobenzonitrileThiophen-2-ylboronic acidPd(OAc)₂SPhosK₃PO₄n-Butanol/H₂O100-96
2-Chlorobenzonitrile4-Methylphenylboronic acidPd(OAc)₂XPhosCs₂CO₃Dioxane--High
4-Bromobenzonitrile(4-Carboxyphenyl)boronic acidC60-TEGs/PdCl₂NoneK₂CO₃H₂ORT4High

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[3][4] The key steps are oxidative addition of the organohalide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst.[5][6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ boronate_complex [R²-B(OR)₂(Base)]⁻ organoboron->boronate_complex base Base base->boronate_complex boronate_complex->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a Suzuki coupling reaction in a research laboratory setting, from reaction setup to product isolation and analysis.

Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, boronic acid, base, catalyst, and ligand to flask. - Add solvent. start->setup reaction Reaction: - Heat and stir under inert atmosphere for the specified time. setup->reaction workup Work-up: - Cool to room temperature. - Quench the reaction. - Perform liquid-liquid extraction. reaction->workup purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. workup->purification analysis Analysis: - Characterize the product (NMR, MS, etc.). - Determine yield. purification->analysis end End analysis->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-4'-methylbiphenyl

This protocol describes the synthesis of 2-cyano-4'-methylbiphenyl from 2-chlorobenzonitrile and p-tolylboronic acid using a polystyrene-triphenylphosphine supported palladium catalyst.[7]

Materials:

  • 2-Chlorobenzonitrile

  • p-Tolylboronic acid

  • Polystyrene-triphenylphosphine supported palladium catalyst

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add 2-chlorobenzonitrile, p-tolylboronic acid, and potassium carbonate in a suitable reaction solvent (e.g., a mixture of EtOH and H₂O, with a volume ratio ranging from 4:1 to 1:4).

  • Heat the mixture to reflux.

  • Once refluxing, add the polystyrene-triphenylphosphine supported palladium catalyst.

  • Continue the reaction under reflux conditions, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, perform suction filtration to separate the filtrate and the filter cake (catalyst).

  • Add water to the filtrate and wash the resulting organic phase with a saturated saline solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Isolate the crude product by removing the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-cyano-4'-methylbiphenyl.

Protocol 2: Microwave-Assisted Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carbaldehyde

This protocol details the microwave-assisted Suzuki coupling of 4-bromobenzonitrile and 4-formylphenylboronic acid.

Materials:

  • 4-Bromobenzonitrile

  • 4-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ethyl acetate

  • Brine

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine 4-bromobenzonitrile (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add a solvent mixture of toluene, ethanol, and water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Protocol 3: General Procedure for Suzuki Coupling in an Aqueous Medium

This protocol provides a general method for the Suzuki coupling of a substituted bromobenzonitrile with a phenylboronic acid in an aqueous solvent system.[8]

Materials:

  • Substituted bromobenzonitrile (e.g., 4-bromobenzonitrile) (1.0 mmol)

  • Phenylboronic acid (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol)

  • Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)

  • Ethanol (95%)

  • Deionized water

  • 10% Hydrochloric acid (aq)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a 25 mL round-bottom flask, combine the substituted bromobenzonitrile, phenylboronic acid, Amberlite IRA-400(OH) resin, and palladium(II) acetate.

  • Add 3 mL of water, 1 mL of 95% ethanol, and a stir bar. The reaction mixture should turn brown upon the addition of the palladium catalyst.

  • Seal the flask with a septum and place it in a preheated water bath at 60°C for 5 minutes.

  • After warming, add additional 95% ethanol dropwise (up to 3 mL) until most of the solute has dissolved.

  • Allow the mixture to react with vigorous stirring for one to two hours.

  • For product recovery, heat the reaction mixture to about 50°C and perform a hot gravity filtration to remove the resin.

  • Cool the filtrate in an ice bath and add cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.

  • Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL) in a separatory funnel.

  • Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

References

Application Notes and Protocols: 3-Amino-4-(tert-butylamino)benzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct applications and detailed experimental data for 3-Amino-4-(tert-butylamino)benzonitrile in materials science are not extensively documented in the available literature. The following application notes and protocols are based on the established use of structurally similar aromatic diamines, particularly those containing tert-butyl substituents, in the synthesis of high-performance polymers. These notes are intended to provide a foundational understanding and a starting point for researchers exploring the potential of this compound as a monomer.

Introduction

Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of bulky, sterically hindering groups, like the tert-butyl group, into the monomer backbone is a well-established strategy to enhance the properties of the resulting polymers. The presence of a tert-butyl group ortho to an amino group, as in the case of this compound, is expected to impart increased solubility, improved processability, and high thermal stability to the corresponding polymers by disrupting chain packing and reducing intermolecular forces. This unique structural motif makes it a promising candidate for the development of advanced materials for a variety of applications.

Potential Applications in Materials Science

Based on the properties of polymers derived from analogous aromatic diamines, this compound is a promising monomer for the synthesis of:

  • Soluble High-Performance Polyamides and Polyimides: The bulky tert-butyl group can disrupt the close packing of polymer chains, leading to enhanced solubility in common organic solvents. This is a significant advantage for polymer processing, enabling techniques like solution casting to form films and coatings.

  • Thermally Stable Materials: Aromatic polyamides and polyimides are known for their excellent thermal and oxidative stability. Polymers derived from this compound are expected to exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in demanding, high-temperature environments.

  • Materials with Tailored Optoelectronic Properties: The benzonitrile functionality offers a site for further chemical modification and can influence the electronic properties of the resulting polymers, suggesting potential applications in electronics and photonics.

Quantitative Data from Analogous Polymer Systems

The following tables summarize the properties of aromatic polyamides and polyimides synthesized from diamines containing tert-butyl groups, which can serve as a reference for the expected performance of polymers derived from this compound.

Table 1: Thermal Properties of Aromatic Polyamides Derived from Diamines with Bulky Substituents

Polymer ReferenceDiamine MonomerDiacid MonomerGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (°C)
Polyamide Series 14-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzeneVarious Aromatic Diacids240–300> 450
Polyamide Series 23,6-bis(4-aminophenoxy)benzonorbornaneVarious Aromatic Diacids200–269> 450
Polyamide Series 34,4'-bis(4-carboxy methylene) biphenylVarious Diamines210-261497-597 (in air)

Data is compiled from analogous systems to provide an expected range of performance.

Table 2: Mechanical and Solubility Properties of Aromatic Polyamides and Polyimides with Tert-Butyl Groups

Polymer TypeMonomer with tert-butyl groupInherent Viscosity (dL/g)Tensile Strength (MPa)Solubility
Polyamide4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene0.43–1.0377–92Soluble in DMAc, cyclohexanone, THF
Polyimide4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl etherNot specifiedNot specifiedSoluble in NMP, DMF, THF, CHCl3

DMAc: N,N-dimethylacetamide, NMP: N-methyl-2-pyrrolidone, DMF: N,N-dimethylformamide, THF: Tetrahydrofuran. Data is for analogous systems.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of aromatic polyamides using a diamine monomer like this compound.

Protocol 1: Synthesis of Aromatic Polyamides via Direct Phosphorylation Polycondensation

This method is a common and effective way to produce high molecular weight aromatic polyamides.

Materials:

  • This compound (diamine monomer)

  • Aromatic dicarboxylic acid (e.g., isophthalic acid, terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2), anhydrous

  • Ethanol

  • Deionized water

Procedure:

  • Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic dicarboxylic acid (1 equivalent) and anhydrous CaCl2 (0.1 g per 10 mL of NMP).

  • Monomer Dissolution: Add anhydrous NMP to the flask and stir the mixture under a gentle flow of nitrogen until the diacid and CaCl2 are completely dissolved.

  • Addition of Diamine: Add this compound (1 equivalent) to the solution and stir until it dissolves.

  • Initiation of Polymerization: Add anhydrous pyridine (2 equivalents) and triphenyl phosphite (TPP) (2.2 equivalents) to the reaction mixture.

  • Polycondensation Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature with continuous stirring for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring ethanol (or methanol) to precipitate the polyamide.

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with ethanol to remove residual solvents and reagents.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.

Protocol 2: Characterization of the Synthesized Polyamide

1. Viscosity Measurement:

  • Dissolve a small amount of the dry polymer in a suitable solvent (e.g., DMAc with 5% LiCl) at a concentration of 0.5 g/dL.

  • Measure the inherent viscosity using an Ubbelohde viscometer at 30 °C.

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a small sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the sample to a temperature above its expected Tg, rapidly cooling it, and then reheating at a rate of 10-20 °C/min.

3. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the polymer (as a thin film or in a KBr pellet) to confirm the formation of amide linkages (characteristic C=O and N-H stretching bands).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6) and record the ¹H and ¹³C NMR spectra to confirm the polymer structure.

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Diamine (this compound) + Diacid Solvent NMP, Pyridine, TPP, CaCl2 Reaction Polycondensation (100-120°C, 3-4h) Monomers->Reaction Solvent->Reaction Precipitation Precipitation in Ethanol Reaction->Precipitation Washing Washing with Water/Ethanol Precipitation->Washing Drying Vacuum Drying Washing->Drying Polymer Purified Polyamide Drying->Polymer Viscosity Inherent Viscosity Polymer->Viscosity Thermal Thermal Analysis (TGA/DSC) Polymer->Thermal Spectroscopy Spectroscopic Analysis (FTIR/NMR) Polymer->Spectroscopy Mechanical Mechanical Testing (Tensile Strength) Polymer->Mechanical

Caption: Workflow for the synthesis and characterization of aromatic polyamides.

Conceptual Diagram of Polymer Properties Enhancement

G cluster_structure Structural Features cluster_properties Enhanced Polymer Properties Monomer This compound Bulky Bulky tert-butyl Group Monomer->Bulky Aromatic Rigid Aromatic Backbone Monomer->Aromatic Nitrile Nitrile Functionality Monomer->Nitrile Solubility Increased Solubility Bulky->Solubility Processability Improved Processability Bulky->Processability Thermal High Thermal Stability Aromatic->Thermal Solubility->Processability

Caption: Influence of monomer structure on polymer properties.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Amino-4-tert-butylaminobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the laboratory-scale synthesis of 3-Amino-4-tert-butylaminobenzonitrile, a potentially valuable intermediate in pharmaceutical and materials science research. Two primary synthetic routes are proposed, with a comprehensive, step-by-step procedure provided for the recommended Buchwald-Hartwig amination pathway. This route offers a direct and efficient method starting from a commercially available precursor. An alternative route involving the reduction of a nitro intermediate is also outlined. This guide includes information on reaction setup, purification, and characterization, along with necessary safety precautions.

Proposed Synthetic Routes

Two plausible synthetic routes for the preparation of 3-Amino-4-tert-butylaminobenzonitrile are presented below. Route 1, via a Buchwald-Hartwig amination, is the recommended and detailed protocol in this document due to its likely efficiency and the commercial availability of the starting material.

Synthesis_Routes cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Nucleophilic Aromatic Substitution and Reduction A1 3-Amino-4-bromobenzonitrile R1 + A1->R1 B1 tert-Butylamine B1->R1 C1 3-Amino-4-tert-butylaminobenzonitrile R1->C1   Pd Catalyst,   Ligand, Base    A2 4-Fluoro-3-nitrobenzonitrile R2 + A2->R2 B2 tert-Butylamine B2->R2 C2 4-(tert-Butylamino)-3-nitrobenzonitrile D2 3-Amino-4-tert-butylaminobenzonitrile C2->D2   Reduction   (e.g., H₂, Pd/C)    R2->C2   Base   

Figure 1: Proposed synthetic routes for 3-Amino-4-tert-butylaminobenzonitrile.

Experimental Protocol: Route 1 - Buchwald-Hartwig Amination

This protocol details the synthesis of 3-Amino-4-tert-butylaminobenzonitrile from 3-Amino-4-bromobenzonitrile and tert-butylamine using a palladium-catalyzed cross-coupling reaction.

Materials and Reagents
Reagent/MaterialSupplierPurity/GradeCAS Number
3-Amino-4-bromobenzonitrileCommercial Vendor>97%72635-78-0
tert-ButylamineCommercial Vendor>99%75-64-9
Palladium(II) acetate (Pd(OAc)₂)Commercial VendorReagent Grade3375-31-3
XantphosCommercial Vendor>98%161265-03-8
Sodium tert-butoxide (NaOtBu)Commercial Vendor>97%865-48-5
TolueneCommercial VendorAnhydrous108-88-3
Dichloromethane (DCM)Commercial VendorACS Grade75-09-2
Ethyl acetate (EtOAc)Commercial VendorACS Grade141-78-6
HexanesCommercial VendorACS Grade110-54-3
Anhydrous magnesium sulfate (MgSO₄)Commercial VendorACS Grade7487-88-9
Celite®Commercial Vendor-61790-53-2
Silica gelCommercial Vendor230-400 mesh7631-86-9
Equipment
  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Schlenk line (optional, but recommended)

  • Rotary evaporator

  • Glass funnels

  • Separatory funnel

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Procedure

Workflow A 1. Setup and Inert Atmosphere B 2. Addition of Reagents A->B   Dry glassware    C 3. Reaction B->C   Stirring    D 4. Work-up C->D   Cooling    E 5. Extraction D->E   Phase separation    F 6. Purification E->F   Column chromatography    G 7. Product Isolation F->G   Solvent evaporation   

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Amino-4-bromobenzonitrile (1.97 g, 10 mmol), Palladium(II) acetate (45 mg, 0.2 mol%), Xantphos (231 mg, 0.4 mol%), and Sodium tert-butoxide (1.35 g, 14 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • To the flask, add anhydrous toluene (40 mL) via a syringe.

    • Add tert-butylamine (1.58 mL, 15 mmol) to the reaction mixture via a syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (30 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethyl acetate (2 x 20 mL).

  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is recommended.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield 3-Amino-4-tert-butylaminobenzonitrile as a solid.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Results and Characterization
ParameterExpected Value
Appearance Off-white to light yellow solid
Yield 70-85%
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) Peaks corresponding to aromatic and tert-butyl protons
¹³C NMR (CDCl₃, 100 MHz) Peaks corresponding to aromatic and tert-butyl carbons
Mass Spectrometry (ESI) [M+H]⁺ peak at m/z = 190.1344
Purity (HPLC) >98%

Alternative Synthetic Route: Nucleophilic Aromatic Substitution and Reduction

An alternative approach involves a two-step process starting from 4-Fluoro-3-nitrobenzonitrile.

  • Nucleophilic Aromatic Substitution: 4-Fluoro-3-nitrobenzonitrile can be reacted with tert-butylamine in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMSO or DMF at elevated temperatures. This reaction substitutes the fluorine atom with the tert-butylamino group to yield 4-(tert-Butylamino)-3-nitrobenzonitrile.[1]

  • Reduction of the Nitro Group: The resulting nitro compound can then be reduced to the corresponding amine. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or using a reducing agent like tin(II) chloride in an acidic medium, can be employed to afford the final product, 3-Amino-4-tert-butylaminobenzonitrile.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • tert-Butylamine: is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.

    • Sodium tert-butoxide: is a strong base and is moisture-sensitive. Handle under an inert atmosphere.

    • Palladium catalysts: can be pyrophoric. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for verifying the suitability of this procedure for their specific application.

References

The Role of 3-Amino-4-(tert-butylamino)benzonitrile as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Amino-4-(tert-butylamino)benzonitrile is a crucial intermediate in the synthesis of advanced pharmaceutical compounds, most notably in the development of targeted therapies such as Janus kinase (JAK) inhibitors. Its unique structural features, including a reactive amino group and a cyano moiety, make it a versatile building block for the construction of complex heterocyclic scaffolds. This document provides a comprehensive overview of its primary application in the synthesis of the selective JAK1 inhibitor, GSK2586184, complete with detailed experimental protocols, quantitative data, and a visualization of the relevant biological signaling pathway.

Introduction

The landscape of modern drug discovery is increasingly focused on the development of small molecule inhibitors that target specific signaling pathways implicated in disease pathogenesis. In this context, this compound has emerged as a valuable intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The chemical structure of this compound provides an excellent starting point for the elaboration of molecules that can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

A prime example of its application is in the synthesis of GSK2586184, a potent and selective inhibitor of Janus kinase 1 (JAK1). JAK1 is a key mediator in the signaling of numerous cytokines that drive inflammatory processes.[1][2] By inhibiting JAK1, GSK2586184 can modulate the inflammatory response, making it a promising therapeutic agent for autoimmune diseases such as psoriasis and ulcerative colitis.[1][2]

Physicochemical Properties and Data

PropertyValueReference
Chemical Name This compound
CAS Number 320406-79-9
Molecular Formula C₁₁H₁₅N₃
Molecular Weight 189.26 g/mol
Appearance Off-white to pale yellow solid
Purity ≥98%

Table 1: Physicochemical properties of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 4-chloro-3-nitrobenzonitrile.

Step 1: Synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile

This step involves a nucleophilic aromatic substitution reaction where the chloro group of 4-chloro-3-nitrobenzonitrile is displaced by tert-butylamine.

  • Materials:

    • 4-chloro-3-nitrobenzonitrile

    • tert-Butylamine

    • Dimethylformamide (DMF)

    • Water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzonitrile in dimethylformamide (DMF).

    • Add an excess of tert-butylamine to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Precipitate the product by slowly adding water to the reaction mixture with stirring.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from ethanol to yield pure 4-(tert-butylamino)-3-nitrobenzonitrile.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 4-(tert-butylamino)-3-nitrobenzonitrile to an amino group.

  • Materials:

    • 4-(tert-butylamino)-3-nitrobenzonitrile

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Ethyl acetate

  • Procedure:

    • To a suspension of 4-(tert-butylamino)-3-nitrobenzonitrile in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

StepReactantsReagents/SolventsTypical YieldPurity
1. Amination4-chloro-3-nitrobenzonitrile, tert-butylamineDMF85-95%>95%
2. Reduction4-(tert-butylamino)-3-nitrobenzonitrileFe, NH₄Cl, Ethanol/Water70-85%>98%

Table 2: Summary of synthetic steps for this compound with typical yields and purities.

Synthesis of GSK2586184 from this compound

The conversion of this compound to the JAK1 inhibitor GSK2586184 involves a multi-step synthesis to construct the final complex molecule. A key transformation is the construction of the pyrazolopyrimidine core.

(Note: The following is a generalized protocol based on known synthetic routes for similar compounds and may require optimization.)

  • Procedure Overview:

    • Cyclization: React this compound with a suitable three-carbon synthon, such as a malonic acid derivative, under acidic or basic conditions to form a substituted pyrimidine ring.

    • Further Elaboration: The resulting aminopyrimidine can then be further functionalized. This may involve reactions such as Sandmeyer reaction on the amino group to introduce other functionalities, or coupling reactions to build the rest of the GSK2586184 scaffold. The exact sequence and choice of reagents will depend on the overall synthetic strategy.

Application in the Synthesis of a JAK1 Inhibitor (GSK2586184)

This compound serves as a critical starting material for the synthesis of GSK2586184, a selective inhibitor of Janus Kinase 1 (JAK1).

The JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[3][4][5]

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of GSK2586184.

The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs, including JAK1.[6] Activated JAK1 then phosphorylates the receptor, creating docking sites for STAT proteins.[5] Once recruited, STATs are themselves phosphorylated by JAK1, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[3][7]

Mechanism of Action of GSK2586184

GSK2586184, synthesized from the this compound intermediate, is designed to selectively bind to the ATP-binding site of JAK1. This competitive inhibition prevents the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade. The blockade of this pathway leads to a reduction in the production of pro-inflammatory cytokines, making it an effective therapeutic strategy for inflammatory and autoimmune diseases.[8][9][10][11]

Conclusion

This compound is a highly valuable pharmaceutical intermediate, underscored by its integral role in the synthesis of the selective JAK1 inhibitor GSK2586184. The synthetic protocols provided herein offer a foundation for its preparation and subsequent elaboration into complex drug molecules. The understanding of its application in targeting the JAK-STAT pathway highlights the importance of such intermediates in the development of next-generation therapeutics for a range of debilitating diseases.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis start 4-chloro-3-nitrobenzonitrile + tert-butylamine step1 Nucleophilic Aromatic Substitution (DMF, Reflux) start->step1 intermediate1 4-(tert-butylamino)-3-nitrobenzonitrile step1->intermediate1 purification1 Recrystallization (Ethanol) intermediate1->purification1 step2 Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) product This compound step2->product purification2 Column Chromatography product->purification2 purification1->step2 step3 Multi-step Synthesis (e.g., Cyclization, Functionalization) purification2->step3 final_product GSK2586184 (JAK1 Inhibitor) step3->final_product

References

Application Notes and Protocols: Synthetic Routes to Substituted 4-Aminobenzonitrile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent synthetic methodologies for the preparation of substituted 4-aminobenzonitrile compounds. This class of molecules serves as a crucial building block in the synthesis of pharmaceuticals and functional materials.[1][2] The following sections detail various synthetic strategies, complete with experimental protocols, comparative data, and workflow diagrams to guide researchers in selecting the most suitable route for their specific needs.

Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cyanation has emerged as a powerful and versatile method for the synthesis of aryl nitriles, offering milder conditions and greater functional group tolerance compared to traditional methods.[3][4] This approach typically involves the cross-coupling of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

A variety of cyanide sources can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and others, each with its own advantages regarding toxicity and reactivity.[3][5] The choice of ligand is also critical to the success of the reaction, with various phosphine-based ligands developed to improve catalytic activity and substrate scope.

Data Presentation: Palladium-Catalyzed Cyanation

EntryAryl HalideCyanide SourceCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanilineK₄[Fe(CN)₆]·3H₂OPd₂(dba)₃ / cataCXium A1,4-Dioxane/H₂O100197[3]
24-IodoanilineK₄[Fe(CN)₆]·3H₂OPd₂(dba)₃ / cataCXium A1,4-Dioxane/H₂O100195[3]
34-Chloro-3-fluoroanilineK₄[Fe(CN)₆]·3H₂OPd₂(dba)₃ / cataCXium A1,4-Dioxane/H₂O100185[3]
4Methyl 4-bromo-3-aminobenzoateZn(CN)₂Pd(OAc)₂ / XPhos1,4-Dioxane1001888[5]
54-Bromo-2-methylanilineZn(CN)₂Pd/CToluene1102490[6]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides with Potassium Ferrocyanide

This protocol is adapted from a general method for the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.[3]

  • Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., cataCXium A, 2 mol%), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv).

  • Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the substituted 4-bromoaniline (1.0 equiv), 1,4-dioxane (2.5 mL), and a degassed 0.05 M aqueous solution of potassium acetate (KOAc) (2.5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for the time indicated by TLC or GC/MS analysis (typically 1-4 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 4-aminobenzonitrile.

Workflow Diagram: Palladium-Catalyzed Cyanation

G cluster_start Starting Materials cluster_catalyst Catalytic System ArylHalide Substituted Aryl Halide ReactionVessel Reaction under Inert Atmosphere (Solvent, Heat) ArylHalide->ReactionVessel CyanideSource Cyanide Source (e.g., K4[Fe(CN)6]) CyanideSource->ReactionVessel Pd_Catalyst Palladium Precatalyst (e.g., Pd2(dba)3) Pd_Catalyst->ReactionVessel Ligand Phosphine Ligand Ligand->ReactionVessel Base Base (e.g., KOAc) Base->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification FinalProduct Substituted 4-Aminobenzonitrile Purification->FinalProduct

Caption: Palladium-Catalyzed Cyanation Workflow.

Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation in organic synthesis that allows for the conversion of an aromatic amino group into a variety of functionalities, including a nitrile group.[7][8] The reaction proceeds via the formation of a diazonium salt from the corresponding aniline, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[9][10]

While effective, this method often requires strongly acidic conditions for diazotization and the use of stoichiometric amounts of copper salts. The handling of potentially unstable diazonium intermediates and toxic cyanide reagents are also important safety considerations.

Data Presentation: Sandmeyer Reaction

EntryStarting AnilineDiazotization ConditionsCyanation ConditionsYield (%)Reference
14-Amino-3-methylphenolNaNO₂, HCl, 0-5 °CCuCN, KCN70-80General Method
22,4-DinitroanilineNitrosylsulfuric acidCuCN-[11]
35-Nitro-2-aminobenzonitrileNitrosylsulfuric acidCuCN-[11]

Experimental Protocol: General Procedure for Sandmeyer Cyanation

This protocol is a generalized procedure based on classical Sandmeyer reaction conditions.

  • Diazotization: Dissolve the substituted aniline (1.0 equiv) in a suitable aqueous acid (e.g., 2.5 M HCl) at 0-5 °C in an ice bath. To this stirred solution, add a solution of sodium nitrite (NaNO₂, 1.05 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and potassium cyanide (1.3 equiv) in water. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane). Wash the combined organic extracts with aqueous sodium hydroxide, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Logical Relationship Diagram: Sandmeyer Reaction

G Start Substituted Aniline Diazotization Diazotization (NaNO2, H+) Start->Diazotization Intermediate Aryl Diazonium Salt [Ar-N2]+ Diazotization->Intermediate Cyanation Cyanation (CuCN) Intermediate->Cyanation Product Aryl Nitrile Cyanation->Product N2_gas N2 Gas Cyanation->N2_gas

Caption: Sandmeyer Reaction Pathway.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] While often used to synthesize more complex amines, it can be applied to the synthesis of substituted 4-aminobenzonitriles by coupling a substituted 4-halobenzonitrile with an amine or ammonia equivalent.[14] This method is known for its excellent functional group tolerance and broad substrate scope.[15]

The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands such as XPhos being particularly effective.[15]

Data Presentation: Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ / XPhos | KOt-Bu | High |[15] | | 2 | 4-Bromobenzonitrile | Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | 93 |[16] | | 3 | 4-Bromotoluene | Morpholine | Pd(I) dimer / DavePhos | KOt-Bu | >99 (conv.) |[17] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of bromoestrone derivatives.[15]

  • Reaction Setup: In a microwave vial, combine the substituted 4-halobenzonitrile (1.0 equiv), the amine (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), the ligand (e.g., XPhos, 10 mol%), and potassium tert-butoxide (KOt-Bu, 1.5 equiv).

  • Solvent and Atmosphere: Add anhydrous toluene as the solvent and seal the vial. Purge the vial with nitrogen or argon.

  • Reaction: Heat the reaction mixture using microwave irradiation to 100 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-substituted 4-aminobenzonitrile.

Workflow Diagram: Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide 4-Halobenzonitrile Derivative Reaction Microwave Irradiation in Toluene ArylHalide->Reaction Amine Amine / Ammonia Equivalent Amine->Reaction Pd_Catalyst Pd(OAc)2 Pd_Catalyst->Reaction Ligand XPhos Ligand->Reaction Base KOt-Bu Base->Reaction Filtration Filtration through Celite Reaction->Filtration Purification Extraction & Chromatography Filtration->Purification Product N-Substituted 4-Aminobenzonitrile Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Dehydration of 4-Aminobenzamide

The dehydration of 4-aminobenzamides is a direct and often industrially applied method for synthesizing 4-aminobenzonitriles.[1] This transformation can be achieved using various dehydrating agents, such as phosphorus pentoxide, phosphoryl chloride, or thionyl chloride.[18][19] The choice of reagent can influence the reaction conditions and the work-up procedure. Using thionyl chloride, for instance, can also serve to protect the amino group during the reaction.[18]

Data Presentation: Dehydration of 4-Aminobenzamide

| Entry | Starting Amide | Dehydrating Agent | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 4-Aminobenzamide | Thionyl Chloride | Toluene | 90-100 | High |[18] | | 2 | 2-Aminobenzamide | Phenylphosphonic dichloride | Pyridine | 60 | - |[19] |

Experimental Protocol: Dehydration of 4-Aminobenzamide with Thionyl Chloride

This protocol is based on a described industrial process.[18]

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂, add 4-aminobenzamide (1.0 equiv) and toluene.

  • Reagent Addition: Heat the suspension to 90-100 °C and slowly add thionyl chloride (SOCl₂, 2.3 equiv) dropwise. A large amount of gas (HCl and SO₂) will be evolved.

  • Reaction: After the addition is complete, maintain the temperature until the starting material is fully dissolved and gas evolution ceases.

  • Hydrolysis: Cool the reaction mixture to 50-60 °C. In a separate flask, heat water to 50-60 °C. Add the reaction mixture dropwise to the hot water. SO₂ will be evolved.

  • Neutralization and Extraction: After the addition and gas evolution are complete, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution while the mixture is still hot. Allow the layers to separate.

  • Isolation: Separate the organic layer and cool it to 0-5 °C to crystallize the product. Filter the solid, wash with cold toluene, and dry under vacuum to obtain 4-aminobenzonitrile.

Logical Relationship Diagram: Dehydration of 4-Aminobenzamide

G Start 4-Aminobenzamide Dehydration Dehydration (e.g., SOCl2) Start->Dehydration Intermediate Protected Nitrile Intermediate Dehydration->Intermediate Byproducts SO2, HCl Dehydration->Byproducts Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Product 4-Aminobenzonitrile Hydrolysis->Product

Caption: Dehydration of 4-Aminobenzamide Pathway.

Other Synthetic Routes

Several other methods for the synthesis of substituted 4-aminobenzonitriles are available, including:

  • Reduction of 4-Nitrobenzonitriles: A classical method involving the reduction of the nitro group to an amine. Various reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid combinations (e.g., Sn/HCl).[1]

  • Ullmann Condensation: A copper-catalyzed reaction to form a C-N bond between a 4-halobenzonitrile and an amine. This method often requires high temperatures but has seen modern improvements with the use of ligands.[20][21][22]

  • Nucleophilic Aromatic Substitution (SNAr): This approach is feasible if the aromatic ring of a 4-halobenzonitrile is sufficiently activated by other electron-withdrawing groups, allowing for direct displacement of the halide by an amine or ammonia.[23][24]

The selection of the most appropriate synthetic route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, functional group compatibility, scalability, and environmental considerations. Modern palladium-catalyzed methods often offer the broadest applicability and mildest conditions, while classical methods like the Sandmeyer reaction and nitro reduction remain valuable for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental procedures to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a halo-substituted aminobenzonitrile, such as 3-amino-4-fluorobenzonitrile or 3-amino-4-chlorobenzonitrile, with tert-butylamine. The reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring for nucleophilic attack.[1][2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming carbon-nitrogen bonds. It is particularly useful for coupling aryl halides (e.g., 3-amino-4-chlorobenzonitrile) with amines like tert-butylamine, often providing good to excellent yields under optimized conditions.[4][5]

Q2: Which starting material is preferred: 3-amino-4-fluorobenzonitrile or 3-amino-4-chlorobenzonitrile?

A2: For Nucleophilic Aromatic Substitution (SNAr), 3-amino-4-fluorobenzonitrile is often the preferred starting material. The carbon-fluorine bond is highly polarized, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Generally, in SNAr reactions, the reactivity of the leaving group follows the trend F > Cl > Br > I. For Buchwald-Hartwig amination, while aryl chlorides can be challenging substrates, modern catalyst systems have been developed to effectively couple them.[1][2][4] Aryl bromides and iodides are typically more reactive in this type of coupling.

Q3: What are the key factors influencing the yield of the Buchwald-Hartwig amination?

A3: The success of a Buchwald-Hartwig amination is highly dependent on several factors:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos are often employed to enhance reaction efficiency.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.[5][6]

  • Temperature: Reaction temperatures typically range from 80 to 110 °C.

  • Purity of Reagents: The purity of the starting materials, catalyst, and ligand, as well as the exclusion of oxygen and moisture, are paramount for achieving high yields.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Q5: What are the common impurities or side products?

A5: Potential side products can include:

  • Hydrodehalogenation: The replacement of the halogen on the starting material with a hydrogen atom.

  • Diarylation of the amine: In some cases, the product can react further with the aryl halide.

  • Catalyst decomposition products: The formation of palladium black indicates catalyst decomposition.

  • Side reactions involving the nitrile group: Under harsh basic conditions, the nitrile group could potentially be hydrolyzed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Buchwald-Hartwig Amination Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.- Use a fresh palladium precursor and ligand.- Consider using a pre-catalyst for more reliable formation of the active catalytic species.[4]
2. Insufficiently anhydrous or anaerobic conditions.- Ensure all glassware is oven-dried.- Use freshly distilled, anhydrous, and deoxygenated solvents.- Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents.
3. Incorrect base.- For sterically hindered amines like tert-butylamine, a strong base like NaOtBu or LiHMDS is often necessary.- Ensure the base is fresh and has been stored under inert atmosphere.
4. Low reaction temperature.- Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Formation of Significant Side Products (e.g., hydrodehalogenation) 1. Catalyst deactivation or side reactions.- Screen different phosphine ligands. Some ligands are better at promoting reductive elimination over side reactions.- Lower the reaction temperature or shorten the reaction time.
2. Presence of water or oxygen.- Improve the inert atmosphere and use rigorously dried reagents and solvents.
Inconsistent Yields 1. Variability in reagent quality.- Use reagents from a reliable source and of high purity.- Ensure consistent moisture and oxygen exclusion in every run.
2. Inefficient stirring.- Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.
Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficiently activated starting material.- If using 3-amino-4-chlorobenzonitrile, consider switching to the more reactive 3-amino-4-fluorobenzonitrile.[1][2]
2. Low reaction temperature.- Increase the reaction temperature. SNAr reactions often require elevated temperatures.
3. Inappropriate solvent.- Use a polar aprotic solvent such as DMSO, DMF, or NMP to facilitate the reaction.
Formation of a Thick Precipitate 1. Precipitation of tert-butylammonium halide salt.- Add a co-solvent like DMSO to improve the solubility of the salt and maintain a more homogeneous reaction mixture.
Low Yield 1. Reversible reaction or product inhibition.- Use a slight excess of tert-butylamine to drive the reaction to completion.
2. Competing side reactions.- Optimize the reaction temperature and time to favor the desired product formation.

Experimental Protocols

The following are detailed methodologies for the two primary synthetic routes.

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Diagram of the Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried flask under Argon add_reagents Add 3-amino-4-chlorobenzonitrile, Pd precursor, ligand, and base start->add_reagents add_solvent Add anhydrous, deoxygenated toluene add_reagents->add_solvent add_amine Add tert-butylamine add_solvent->add_amine heat Heat to 80-110 °C add_amine->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to room temperature monitor->cool quench Quench with water/brine cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • 3-amino-4-chlorobenzonitrile

  • tert-butylamine

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk flask, add 3-amino-4-chlorobenzonitrile (1.0 eq), the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and sodium tert-butoxide (1.2-1.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add tert-butylamine (1.1-1.5 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or brine.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization.

Diagram of Logical Relationships for Troubleshooting SNAr:

SNAr_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in SNAr Reaction cause1 Poor Leaving Group start->cause1 cause2 Low Temperature start->cause2 cause3 Inadequate Solvent start->cause3 cause4 Reagent Insolubility start->cause4 sol1 Switch to 3-amino-4-fluorobenzonitrile cause1->sol1 sol2 Increase Reaction Temperature cause2->sol2 sol3 Use Polar Aprotic Solvent (DMSO, DMF) cause3->sol3 sol4 Add Co-solvent (e.g., DMSO) cause4->sol4

Caption: Troubleshooting guide for SNAr reactions.

Materials:

  • 3-amino-4-fluorobenzonitrile

  • tert-butylamine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-amino-4-fluorobenzonitrile (1.0 eq) in DMSO or DMF.

  • Add a base such as potassium carbonate (2.0-3.0 eq).

  • Add tert-butylamine (1.5-2.0 eq).

  • Heat the reaction mixture to 100-150 °C with stirring.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction parameters that can be used as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination Parameters
ParameterTypical RangeNotes
Pd Precursor Loading 1 - 5 mol%Higher loading may be needed for less reactive substrates.
Ligand Loading 1.2 - 2 x Pd loadingThe ligand to metal ratio is crucial for catalyst stability and activity.
Base 1.2 - 2.0 eqStrong, non-nucleophilic bases are preferred.
Temperature 80 - 110 °CHigher temperatures can sometimes lead to catalyst decomposition.
Reaction Time 2 - 24 hoursMonitor by TLC/HPLC to determine the optimal time.
Typical Yields 70 - 95%Highly dependent on substrate, catalyst system, and reaction conditions.
Table 2: Nucleophilic Aromatic Substitution (SNAr) Parameters
ParameterTypical RangeNotes
tert-Butylamine 1.5 - 3.0 eqAn excess is often used to drive the reaction to completion.
Base 2.0 - 4.0 eqA base is used to neutralize the HX formed during the reaction.
Temperature 100 - 150 °CHigher temperatures are generally required for SNAr reactions.
Reaction Time 4 - 48 hoursDependent on the reactivity of the aryl halide and the temperature.
Typical Yields 60 - 85%Can be highly variable based on the specific substrate and conditions.

By utilizing the information in this technical support guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and product purity.

References

common side products in the synthesis of di-substituted aminobenzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of di-substituted aminobenzonitriles. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of di-substituted aminobenzonitriles?

A1: The most frequently encountered side products can be categorized based on the reaction type. The primary culprits include:

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding benzamide or benzoic acid derivatives.[1]

  • Hydrodehalogenation Products: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is a common side reaction that competes with the desired amination.[2][3]

  • Over-substitution Products: When using starting materials with multiple leaving groups (e.g., dihalobenzonitriles), double substitution can occur, leading to the formation of di-amino benzonitriles where only mono-substitution was intended.[4]

  • Isomeric Products: The regioselectivity of the substitution can be influenced by the electronic and steric effects of the substituents already present on the aromatic ring, potentially leading to the formation of undesired positional isomers.[5]

  • Dimerization/Oligomerization: Self-condensation of starting materials or intermediates can sometimes lead to the formation of dimeric or oligomeric impurities.[6][7]

Q2: How can I prevent the hydrolysis of the nitrile group to an amide or carboxylic acid?

A2: Hydrolysis is often promoted by the presence of water in combination with strong acids or bases at elevated temperatures. To minimize this side reaction:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the rate of hydrolysis.

  • Choice of Base: When a base is required, consider using non-hydroxide bases. Sterically hindered alkoxides (e.g., sodium tert-butoxide) or carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred over hydroxides (e.g., NaOH, KOH).

  • Careful Work-up: During the reaction work-up, minimize the contact time with aqueous acidic or basic solutions. If an aqueous wash is necessary, perform it at low temperatures and as quickly as possible.

Q3: I am observing a significant amount of hydrodehalogenation in my Buchwald-Hartwig amination. What can I do?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often resulting from a competing β-hydride elimination pathway or other reduction processes.[2][3] To mitigate this:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination to form the C-N bond over side reactions. Experiment with different ligands (e.g., Josiphos-type, biaryl phosphines) to find the optimal one for your substrate.[8]

  • Base Selection: The strength and nature of the base can influence the reaction outcome. Weaker bases or alternative bases like lithium bis(trimethylsilyl)amide (LiHMDS) might be beneficial.[9]

  • Temperature and Reaction Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help reduce the formation of this side product. Monitor the reaction progress closely by TLC or LC-MS.

  • Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes give cleaner reactions compared to generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[3]

Q4: My reaction with a dihalobenzonitrile is producing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?

A4: Achieving selective mono-substitution on a substrate with two leaving groups can be challenging. Here are some strategies:

  • Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the amine nucleophile relative to the dihalobenzonitrile.

  • Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity, as the second substitution typically requires more energy.

  • Shorter Reaction Time: Stop the reaction as soon as the desired mono-substituted product is maximized, as determined by reaction monitoring.

  • Steric Hindrance: If the two halogen positions are not equivalent, substitution will often preferentially occur at the less sterically hindered position. You can leverage this for selectivity. In some cases, using a bulkier amine can also increase selectivity for the less hindered position.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of di-substituted aminobenzonitriles.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of the desired product 1. Inactive catalyst (e.g., oxidized Pd).2. Reaction conditions not optimal (temperature, solvent).3. Poor quality of reagents or solvents.4. Incompatible functional groups on substrates.1. Use a fresh catalyst or a robust pre-catalyst. Ensure inert atmosphere.2. Screen different solvents, bases, and temperatures.3. Use freshly distilled/dried solvents and pure reagents.4. Protect reactive functional groups if necessary.
Multiple spots on TLC, difficult to purify 1. Formation of multiple side products (hydrolysis, hydrodehalogenation, over-substitution).2. Isomer formation.3. Degradation of product or starting material.1. Address each potential side reaction based on the FAQs above.2. Re-evaluate the directing effects of your substituents; a different synthetic route may be needed.[5]3. Lower the reaction temperature and shorten the reaction time.
Major side product is the corresponding benzamide 1. Presence of water in the reaction mixture.2. Use of a hydroxide base or aqueous work-up under harsh conditions.1. Use anhydrous solvents and reagents; run under an inert atmosphere.2. Switch to a non-nucleophilic base (e.g., NaOtBu, K₂CO₃). Neutralize carefully during work-up at low temperatures.
Significant amount of hydrodehalogenated starting material 1. Sub-optimal ligand/catalyst system for Buchwald-Hartwig.2. Reaction temperature is too high.1. Screen different phosphine ligands (e.g., RuPhos, XPhos, SPhos).2. Reduce the reaction temperature and monitor closely.

Quantitative Analysis of Side Product Formation

The choice of reaction parameters can significantly impact the ratio of the desired product to common side products. The following table provides an illustrative example of how varying conditions in a Buchwald-Hartwig amination can affect the outcome.

Table 1: Effect of Reaction Conditions on Product Distribution

EntryBaseLigandSolventTemp (°C)Product Yield (%)Hydrodehalogenation (%)
1NaOtBuRuPhosToluene1108510
2K₃PO₄RuPhosToluene1106525
3NaOtBuXantphosToluene1107020
4NaOtBuRuPhosDioxane100925
5NaOtBuRuPhosToluene8095<2

Data is illustrative and intended to show general trends.

Experimental Protocols

Protocol 1: Selective Mono-amination of 2,6-Dichlorobenzonitrile via Buchwald-Hartwig Amination

This protocol is designed to maximize the yield of the mono-aminated product while minimizing hydrodehalogenation and di-amination side products.

Reagents:

  • 2,6-Dichlorobenzonitrile (1.0 equiv)

  • Primary/Secondary Amine (1.05 equiv)

  • RuPhos Pd G3 pre-catalyst (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2,6-dichlorobenzonitrile, RuPhos Pd G3 pre-catalyst, and sodium tert-butoxide.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete in 2-6 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted aminobenzonitrile.

Protocol 2: Synthesis of 4-amino-3,5-dichlorobenzonitrile via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical SNAr reaction, where the aromatic ring is activated towards nucleophilic attack.

Reagents:

  • 3,4,5-Trichlorobenzonitrile (1.0 equiv)

  • Aqueous Ammonia (28-30%, 5.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a sealed pressure vessel, dissolve 3,4,5-trichlorobenzonitrile in DMSO.

  • Add the aqueous ammonia solution to the vessel.

  • Seal the vessel tightly and heat the mixture to 120 °C with vigorous stirring.

  • Maintain the temperature and stirring for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • After completion, cool the reaction vessel to room temperature in an ice bath.

  • Slowly pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water to remove residual DMSO and salts.

  • Dry the product under vacuum to yield 4-amino-3,5-dichlorobenzonitrile. Further purification can be achieved by recrystallization if necessary.

Visual Guides

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis of Side Products cluster_solution Corrective Actions start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR) check_mass Identify Side Product Masses start->check_mass mass_hydrolysis Mass = M+18 (Hydrolysis) check_mass->mass_hydrolysis M+18 mass_reduction Mass = M-Cl+H (Reduction) check_mass->mass_reduction M-Halogen+H mass_double Mass = M-Cl+Amine (Double Sub.) check_mass->mass_double M-Halogen+Amine mass_isomer Mass = Product (Isomer) check_mass->mass_isomer Same Mass sol_hydrolysis Use Anhydrous Conditions Change Base mass_hydrolysis->sol_hydrolysis sol_reduction Optimize Ligand/Base Lower Temperature mass_reduction->sol_reduction sol_double Control Stoichiometry Lower Temperature mass_double->sol_double sol_isomer Re-evaluate Synthetic Route Consider Sterics/Electronics mass_isomer->sol_isomer

Caption: Troubleshooting workflow for identifying and mitigating side products.

Competing_Pathways pd_complex Ar-Pd(II)(L)-X amido_complex Ar-Pd(II)(L)-NR₂ pd_complex->amido_complex + Amine, - Base amine R₂NH base Base product Desired Product (Ar-NR₂) amido_complex->product Reductive Elimination (Desired Pathway) side_product Side Product (Ar-H) amido_complex->side_product β-Hydride Elimination / Reduction (Side Reaction)

Caption: Competing pathways in Buchwald-Hartwig amination.

Nitrile_Hydrolysis start Aminobenzonitrile (R-CN) intermediate Amide Intermediate (R-CONH₂) start->intermediate Partial Hydrolysis final_acid Carboxylic Acid (R-COOH) intermediate->final_acid Full Hydrolysis reagent1 + H₂O (Mild Acid/Base) reagent1->start reagent2 + H₂O (Strong Acid/Base, Heat) reagent2->intermediate

Caption: Stepwise hydrolysis of the nitrile group as a side reaction.

References

Technical Support Center: Purification of 3-Amino-4-(tert-butylamino)benzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Amino-4-(tert-butylamino)benzonitrile via recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound at the temperature used.- Increase the temperature of the solvent to its boiling point. - Add a small amount of a co-solvent in which the compound is more soluble. - Select a more polar solvent. For aromatic amines, alcohols like ethanol or methanol can be effective.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Lower the temperature at which the solution is cooled. - Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution. - Try a different solvent system with a lower boiling point.
No crystals form upon cooling. The solution is not saturated, or the cooling process is too rapid.- Boil off some of the solvent to increase the concentration of the compound. - Cool the solution more slowly. Allow it to cool to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
The yield of recrystallized product is low. Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.
The recrystallized product is not pure. The cooling was too rapid, trapping impurities, or the chosen solvent did not effectively differentiate between the compound and impurities.- Allow the solution to cool slowly to promote the formation of a pure crystal lattice. - Perform a second recrystallization with a different solvent system. - Consider a pre-purification step, such as column chromatography, if significant impurities are present.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I prevent the oxidation of the amino groups during recrystallization?

A2: Aromatic amines can be susceptible to oxidation, which can lead to colored impurities. To minimize this, consider using a nitrogen or argon atmosphere during the heating and cooling steps. Using degassed solvents can also be beneficial.

Q3: My final product is colored. How can I remove the color?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Q4: What is a typical expected yield for this recrystallization?

A4: A successful recrystallization can typically yield between 70% and 90% of the pure compound. The actual yield will depend on the initial purity of the crude material and the specific conditions of the recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable. If it is insoluble, heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Quantitative Data Summary

As specific experimental data for the recrystallization of this compound is not available in the literature, the following table provides an illustrative example of data that should be collected and recorded during the optimization of the recrystallization process.

Solvent System Solubility ( g/100 mL) at 20°C (estimated) Solubility ( g/100 mL) at Boiling (estimated) Recovery Yield (%) Purity (by HPLC, %)
Ethanol1.52585>99
Isopropanol1.02088>99
Toluene0.51590>98
Ethanol/Water (9:1)0.82292>99

Recrystallization Workflow

Recrystallization_Workflow A Crude Compound B Add Minimum Hot Solvent A->B 1. C Dissolution B->C 2. D Hot Filtration (Optional) C->D 3. E Slow Cooling C->E Skip if no solids D->E 4. F Crystallization E->F 5. G Vacuum Filtration F->G 6. H Wash with Cold Solvent G->H 7. I Drying H->I 8. J Pure Crystals I->J 9.

Caption: Workflow for the purification of this compound.

Technical Support Center: HPLC Purification of 3-Amino-4-(tert-butylamino)benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purification of 3-Amino-4-(tert-butylamino)benzonitrile and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach for separating positional isomers of this compound?

A1: For positional isomers of aromatic amines, both reversed-phase (RP) and normal-phase (NP) HPLC can be effective. A good starting point is reversed-phase HPLC on a C18 or phenyl column due to its versatility and the common availability of these columns.[1][2] Phenyl columns, in particular, can offer unique selectivity for aromatic compounds through pi-pi interactions.[1][2] Normal-phase chromatography on a silica or amino-bonded column is also a strong candidate, as it is often well-suited for separating positional isomers.[2][3][4]

Q2: How can I improve the resolution between closely eluting isomers?

A2: To improve the resolution between closely eluting peaks, you can adjust several parameters.[5] Modifying the mobile phase composition, such as the organic solvent ratio or pH, can significantly impact selectivity.[5][6] For ionizable compounds like aromatic amines, controlling the mobile phase pH is critical.[6] Additionally, you can try a different stationary phase (e.g., switching from C18 to a phenyl or a polar-embedded column), decrease the particle size of the column packing, or increase the column length.[5]

Q3: What are the advantages of using a phenyl column for separating these isomers?

A3: Phenyl columns have a stationary phase with phenyl groups, which can provide alternative selectivity compared to traditional C18 columns. The separation on a phenyl column is based on a combination of hydrophobic and pi-pi interactions between the stationary phase and the aromatic rings of the analytes.[1][2] These pi-pi interactions can be particularly effective in differentiating the subtle electronic and steric differences between positional isomers.[2]

Q4: When should I consider using normal-phase HPLC?

A4: Normal-phase HPLC is a powerful technique for the separation of positional isomers, especially for compounds that are not readily soluble in highly aqueous mobile phases.[2][3] It utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethanol).[3] If you are struggling to achieve baseline separation with reversed-phase methods, exploring normal-phase chromatography is a logical next step.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Between Isomer Peaks Inappropriate mobile phase composition.Optimize the organic solvent percentage in the mobile phase. For reversed-phase, a lower percentage of organic solvent will generally increase retention and may improve separation.[5] Adjust the mobile phase pH to alter the ionization state of the amine groups, which can significantly affect selectivity.[6]
Unsuitable column chemistry.Switch to a column with a different selectivity. If using a C18 column, consider a phenyl column to leverage pi-pi interactions or a polar-embedded column.[1][2] For persistent issues, a normal-phase silica column could provide the necessary selectivity.[2][3]
Peak Tailing Secondary interactions with residual silanols on the silica backbone of the column.Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites. Ensure the mobile phase pH is appropriate for the analytes.
Column overload.Reduce the sample concentration or injection volume.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH.[6] It is recommended to prepare fresh mobile phase daily.[7]
Column temperature fluctuations.Use a column oven to maintain a constant temperature, as temperature can affect retention times.[8]
Insufficient column equilibration.Allow sufficient time for the column to equilibrate with the new mobile phase before starting a sequence of injections.[9]
High Backpressure Blockage in the system (e.g., clogged frit, guard column, or column).Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[7] Replace the in-line filter or guard column. If the column is clogged, try back-flushing it with a strong solvent.[1]
High viscosity of the mobile phase.Optimize the mobile phase to reduce its viscosity. For example, acetonitrile generally produces lower backpressure than methanol.
Ghost Peaks Contamination of the mobile phase, sample, or HPLC system.Use high-purity solvents and freshly prepared mobile phases.[7] Clean the injector and autosampler.[7] Run a blank gradient to identify the source of contamination.
Carryover from a previous injection.Implement a needle wash step in the autosampler method.[7] Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Below are example starting methodologies for reversed-phase and normal-phase HPLC for the separation of this compound isomers. These should be considered as starting points for method development and optimization.

Reversed-Phase HPLC Method
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20-50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Normal-Phase HPLC Method
  • Column: Silica, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethanol

  • Isocratic: 90:10 (A:B)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Data Presentation

The following table presents hypothetical data for the separation of three positional isomers of this compound using the example reversed-phase HPLC method described above.

Isomer Retention Time (min) Resolution (Rs) Theoretical Plates (N)
Isomer 18.2-12,500
Isomer 29.52.113,100
Isomer 310.82.312,800

Visualizations

HPLC_Workflow start Start: Isomer Mixture sample_prep Sample Preparation (Dissolve in appropriate solvent) start->sample_prep method_dev HPLC Method Development sample_prep->method_dev rp_hplc Reversed-Phase HPLC (C18 or Phenyl Column) method_dev->rp_hplc Initial Approach np_hplc Normal-Phase HPLC (Silica Column) method_dev->np_hplc Alternative optimization Optimization (Mobile Phase, Gradient, Temperature) rp_hplc->optimization np_hplc->optimization data_analysis Data Analysis (Resolution, Purity) optimization->data_analysis troubleshooting Troubleshooting optimization->troubleshooting is_separation_adequate Adequate Separation? data_analysis->is_separation_adequate is_separation_adequate->optimization No, Re-optimize purification Purification / Fraction Collection is_separation_adequate->purification Yes end End: Purified Isomers purification->end troubleshooting->optimization Implement Solutions

Caption: HPLC method development workflow for isomer purification.

References

Technical Support Center: Buchwald-Hartwig Amination of Benzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of benzonitrile substrates.

Troubleshooting Failed Reactions

When a Buchwald-Hartwig amination of a benzonitrile substrate results in low yield or no product, a systematic approach to troubleshooting is essential. The following guide, presented in a question-and-answer format, addresses common failure points and suggests corrective actions.

My reaction has failed to produce the desired aminobenzonitrile. Where do I start?

Begin by confirming the integrity of your starting materials and reagents. Ensure that the amine, aryl halide (benzonitrile derivative), palladium source, ligand, and base are pure and that the solvent is anhydrous and degassed. Organometallic reactions are often sensitive to oxygen and water.[1][2] If reagent quality is confirmed, proceed to evaluate the reaction parameters.

A common starting point for troubleshooting is to analyze the crude reaction mixture by a method like GC-MS or LC-MS to identify any byproducts. The presence of specific side products can provide clues to the reaction's failure mode.

What are common side products and what do they indicate?

The most common byproduct is the hydrodehalogenated arene (the benzonitrile without the halide). Its presence suggests that a side reaction is competing with the desired C-N bond formation.[3][4] This can be caused by several factors, including:

  • β-hydride elimination: This is more likely with primary amine coupling partners.[3][4]

  • Inefficient reductive elimination: The final step of the catalytic cycle may be slow compared to competing decomposition pathways.

Another potential byproduct is the formation of biaryl compounds, which can arise from homocoupling of the aryl halide.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed Buchwald-Hartwig amination of a benzonitrile.

Buchwald_Hartwig_Troubleshooting start Failed Amination of Benzonitrile (Low Yield / No Product) check_reagents 1. Verify Reagent Quality - Anhydrous/degassed solvent? - Pure amine & aryl halide? - Active catalyst & ligand? start->check_reagents analyze_byproducts 2. Analyze Crude Reaction - GC-MS or LC-MS check_reagents->analyze_byproducts Reagents OK hydrodehalogenation Hydrodehalogenation Product Observed? analyze_byproducts->hydrodehalogenation no_reaction Starting Material Unchanged? hydrodehalogenation->no_reaction No optimize_ligand_base 3a. Optimize Ligand/Base Combination - Switch to a bulkier, more electron-rich ligand. - Use a stronger, non-nucleophilic base. hydrodehalogenation->optimize_ligand_base Yes optimize_catalyst 3b. Optimize Catalyst System - Use a pre-catalyst. - Increase catalyst loading. no_reaction->optimize_catalyst Yes optimize_conditions 3c. Adjust Reaction Conditions - Change solvent. - Increase temperature. no_reaction->optimize_conditions No success Successful Reaction optimize_ligand_base->success optimize_catalyst->success optimize_conditions->success Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base Deprotonation->Pd0 Reductive Elimination Product Product Deprotonation->Product ArX Ar-X (Benzonitrile) Amine R₂NH Base Base

References

Technical Support Center: Optimizing Catalyst Loading for 3-Amino-4-(tert-butylamino)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile, with a focus on optimizing catalyst loading. The primary synthetic route discussed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][3] This reaction involves the palladium-catalyzed coupling of an aryl halide, such as 3-Amino-4-chlorobenzonitrile, with tert-butylamine in the presence of a suitable phosphine ligand and a strong base.[2][4]

Q2: What are the essential components of the catalytic system for this synthesis?

A2: The catalytic system for a Buchwald-Hartwig amination typically consists of three main components:

  • Palladium Precatalyst: A source of palladium, such as Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4]

  • Ligand: An electron-rich phosphine ligand is crucial for facilitating the catalytic cycle. Sterically hindered biarylphosphine ligands are often employed, especially when using less reactive aryl chlorides.[1][4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[4][5]

Q3: Why is optimizing the catalyst loading crucial?

A3: Optimizing catalyst loading is critical for several reasons:

  • Cost-Effectiveness: Palladium is a precious and expensive metal; minimizing its use directly reduces the overall cost of the synthesis.[3]

  • Product Purity: Lower catalyst loading can lead to lower levels of residual palladium in the final product, which is a critical parameter in pharmaceutical applications.

  • Environmental Impact: Reducing the amount of heavy metal catalyst and complex ligands minimizes waste and lessens the environmental footprint of the reaction.[3]

Q4: What are the typical side reactions observed during this synthesis?

A4: A common side reaction is the hydrodehalogenation of the aryl halide starting material (e.g., 3-Amino-4-chlorobenzonitrile is reduced to 3-aminobenzonitrile). The choice of ligand and reaction conditions can influence the extent of this side reaction.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Q: My reaction shows low or no conversion of the starting aryl halide. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to the catalytic system and reaction conditions.

Possible Cause Recommended Solution
Inactive Catalyst The palladium precatalyst or ligand may have degraded. Use freshly opened or properly stored reagents. Consider using a pre-formed, air-stable palladium catalyst complex.[2]
Inappropriate Ligand Aryl chlorides are less reactive than aryl bromides or iodides and require specialized, electron-rich, and sterically hindered ligands for efficient coupling.[4] Consult literature for ligands proven effective with aryl chlorides.
Insufficient or Weak Base Ensure a strong, non-nucleophilic base like NaOt-Bu is used. The base must be anhydrous and used in sufficient stoichiometric excess. The role of the base is critical for catalyst turnover.[4][5]
Poor Solvent Quality The reaction is sensitive to oxygen and water. Use anhydrous, degassed solvents (e.g., toluene, dioxane). High-impact solvents like 1,4-dioxane should be avoided if possible for greener chemistry.[3]
Low Reaction Temperature The reaction may require thermal energy to proceed efficiently. Gradually increase the reaction temperature and monitor for product formation.

Q: I am observing a significant amount of the hydrodehalogenated side product. How can I minimize this?

A: The formation of the reduced arene is a known competing pathway.

Possible Cause Recommended Solution
Ligand Choice The structure of the phosphine ligand can significantly influence the rate of reductive elimination versus side reactions. Switching to a different class of sterically hindered ligand can minimize hydrodehalogenation.[4]
Reaction Conditions Lowering the reaction temperature or changing the base may alter the relative rates of the desired C-N bond formation versus the undesired side reaction.
Water in the Reaction Traces of water can be a proton source for the hydrodehalogenation pathway. Ensure all reagents and the reaction setup are scrupulously dry.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a representative example and should be optimized for specific laboratory conditions and scales.

Materials:

  • 3-Amino-4-chlorobenzonitrile

  • tert-Butylamine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., a suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Amino-4-chlorobenzonitrile, the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene to the flask, followed by tert-butylamine.

  • In a separate flask, weigh the sodium tert-butoxide under an inert atmosphere and add it to the reaction mixture as a solid or as a slurry in toluene.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Catalyst Optimization
ParameterRangeNotes
Catalyst Loading (Pd) 0.1 - 2.0 mol%Start with a higher loading (e.g., 1-2 mol%) and systematically decrease to find the minimum effective concentration.
Ligand/Palladium Ratio 1:1 to 2.5:1This ratio is crucial for forming the active catalytic species. Optimization is highly dependent on the specific ligand used.
Base (Equivalents) 1.2 - 2.0 eq.A slight excess of a strong base is typically required to drive the reaction to completion.
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive aryl chlorides.
Concentration 0.1 - 1.0 MReaction concentration can affect rates and solubility.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_product Product 3-Amino-4-chlorobenzonitrile 3-Amino-4- chlorobenzonitrile Catalyst Pd Precatalyst + Phosphine Ligand + Base (e.g., NaOt-Bu) Toluene, Heat tert-Butylamine tert-Butylamine Product 3-Amino-4-(tert-butylamino) benzonitrile Catalyst->Product

Caption: General reaction scheme for the synthesis.

Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Cl + Pd(0) -> Ar-Pd(II)-Cl) Pd(0)L->OxAdd Ar-Cl AmineCoord Amine Coordination & Deprotonation (Base) OxAdd->AmineCoord R2NH RedElim Reductive Elimination (Ar-NR2 Formation) AmineCoord->RedElim RedElim->Pd(0)L Product (Ar-NR2)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting_Workflow start Problem: Low Conversion / Yield q1 Is the Catalyst System Active? start->q1 q2 Is the Ligand Correct for Ar-Cl? q1->q2 Yes sol1 Solution: - Use fresh reagents - Use pre-formed catalyst q1->sol1 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2 Solution: - Use sterically hindered,  electron-rich ligand q2->sol2 No sol3 Solution: - Ensure anhydrous/degassed solvent - Check base strength/amount - Increase temperature q3->sol3 No

Caption: Troubleshooting workflow for low reaction yield.

References

managing steric hindrance in the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile. The guidance provided addresses common challenges, with a particular focus on managing the steric hindrance presented by the tert-butyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies to consider, each with its own set of challenges related to the sterically bulky tert-butylamine.

  • Route 1: Nucleophilic Aromatic Substitution (SNA r) This approach typically involves the reaction of a benzonitrile with a suitable leaving group at the 4-position (e.g., fluorine or chlorine) and a nitro or amino group at the 3-position with tert-butylamine. If starting with a nitro-substituted precursor, a subsequent reduction step is necessary. The electron-withdrawing nature of the nitrile and nitro groups activates the ring for nucleophilic attack.

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination This cross-coupling reaction involves the use of a palladium catalyst with a specialized phosphine ligand to couple tert-butylamine with a 3-amino-4-halobenzonitrile (where the halogen is typically bromine or chlorine). This method is often preferred for sterically hindered amines but requires careful optimization of the catalyst system.

Q2: Why is steric hindrance a significant issue in this synthesis?

A2: The tert-butyl group is exceptionally bulky. This steric hindrance can significantly slow down or completely inhibit the approach of the tert-butylamine nucleophile to the reaction center on the aromatic ring. In the case of Buchwald-Hartwig amination, the bulky amine can also hinder the necessary coordination to the palladium catalyst and subsequent reductive elimination.

Q3: How do I choose between the SNAr and Buchwald-Hartwig routes?

A3: The choice depends on the availability of starting materials and your experimental capabilities.

  • Choose SNAr if: You have access to highly activated precursors like 4-fluoro-3-nitrobenzonitrile. The reaction conditions are often simpler and do not require expensive and air-sensitive catalysts. However, yields may be lower due to steric hindrance.

  • Choose Buchwald-Hartwig if: You are starting with a halogenated precursor like 3-amino-4-bromobenzonitrile and are struggling with low yields via the SNAr route. This method is generally more effective for coupling bulky amines, but requires careful selection and handling of the palladium catalyst and ligand.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Anhydrous solvents are often required, and many organic solvents are flammable.

  • Nitro Compounds: Nitroaromatic compounds can be energetic and should be handled with care, especially during reduction steps.

  • Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Step Rationale
Insufficient Activation of the Aromatic Ring Ensure your starting material has a strongly electron-withdrawing group (ideally a nitro group) ortho or para to the leaving group.The SNAr mechanism relies on the stabilization of the negative charge in the Meisenheimer intermediate by electron-withdrawing groups.
Poor Leaving Group If using a chloro-substituted precursor, consider switching to a fluoro-substituted one.Fluorine is a better leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.
Steric Hindrance Preventing Nucleophilic Attack Increase the reaction temperature and/or reaction time. Consider using a high-boiling point aprotic polar solvent like DMSO or NMP.Higher temperatures provide the necessary energy to overcome the activation barrier increased by steric hindrance. Solvents like DMSO can also accelerate SNAr reactions.
Decomposition of Starting Material or Product Monitor the reaction by TLC or LC-MS to check for the formation of side products. If decomposition is observed, try lowering the reaction temperature and extending the reaction time.High temperatures can lead to unwanted side reactions or degradation of the desired product.
Problem 2: Low Yield or Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst System for Bulky Amine Switch to a palladium catalyst system with a bulky, electron-rich phosphine ligand specifically designed for sterically hindered amines. See the table below for suggestions.Bulky ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step, which can be slow for hindered amines.
Inappropriate Base If using a weaker base like cesium carbonate, switch to a stronger, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS).A strong base is required to deprotonate the amine or the intermediate palladium-amine complex to facilitate the catalytic cycle.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.Oxygen and water can deactivate the palladium catalyst.
Side Reaction: Hydrodehalogenation This can occur if the reductive elimination is slow. Try a different ligand that accelerates this step (see table below). Lowering the reaction temperature slightly may also help.The competing beta-hydride elimination pathway can lead to the removal of the halogen from the starting material without the desired C-N bond formation.

Quantitative Data Summary

The following tables provide illustrative data for optimizing the synthesis of this compound. Note that optimal conditions should be determined empirically for each specific setup.

Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of 3-Amino-4-bromobenzonitrile with tert-Butylamine

Palladium Precatalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene100-11085-95
Pd₂(dba)₃RuPhosNaOtBuToluene100-11080-90
Pd(OAc)₂BrettPhosLHMDSDioxane10082-92
Pd(OAc)₂BINAPCs₂CO₃Toluene110< 20 (Not ideal for bulky amines)

Table 2: Influence of Leaving Group and Solvent on Nucleophilic Aromatic Substitution of 4-Halo-3-nitrobenzonitrile with tert-Butylamine

Starting Material Solvent Temperature (°C) Typical Reaction Time (h) Typical Yield (%)
4-Fluoro-3-nitrobenzonitrileDMSO12012-1870-80
4-Chloro-3-nitrobenzonitrileDMSO15024-3650-65
4-Fluoro-3-nitrobenzonitrileNMP12012-1875-85
4-Chloro-3-nitrobenzonitrileNMP15024-3655-70

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Amino-4-bromobenzonitrile

This protocol is a representative procedure and may require optimization.

Reagents:

  • 3-Amino-4-bromobenzonitrile

  • tert-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 3-amino-4-bromobenzonitrile (1.0 eq) and sodium tert-butoxide (1.5 eq).

  • Add anhydrous toluene via syringe.

  • Add tert-butylamine (1.2-1.5 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzonitrile

This protocol is a representative procedure and may require optimization.

Reagents:

  • 4-Fluoro-3-nitrobenzonitrile

  • tert-Butylamine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add 4-fluoro-3-nitrobenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO.

  • Add tert-butylamine (2.0-3.0 eq).

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product, 4-(tert-butylamino)-3-nitrobenzonitrile.

  • Filter the solid, wash with water, and dry.

  • The intermediate nitro compound can then be reduced to the desired amine using standard procedures (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂ in ethanol).

Visualizations

Troubleshooting_Steric_Hindrance start Start Synthesis of This compound choose_route Select Synthetic Route start->choose_route low_yield Low or No Product Yield? snar_check Check SNAr Conditions low_yield->snar_check Using SNAr buchwald_check Check Buchwald Conditions low_yield->buchwald_check Using Buchwald success Successful Synthesis low_yield->success No (High Yield) snar SNAr Route choose_route->snar Precursor is activated halide buchwald Buchwald-Hartwig Route choose_route->buchwald Precursor is halo-amine snar->low_yield buchwald->low_yield increase_temp Increase Temperature/ Extend Reaction Time snar_check->increase_temp Yes change_lg Use Fluoro-Substituted Precursor snar_check->change_lg If using Chloro change_ligand Use Bulky Phosphine Ligand (e.g., XPhos, RuPhos) buchwald_check->change_ligand Yes change_base Use Stronger Base (e.g., NaOtBu, LHMDS) buchwald_check->change_base If using weak base inert_atmosphere Ensure Strict Inert Atmosphere & Dry Solvents buchwald_check->inert_atmosphere Possible catalyst deactivation increase_temp->low_yield change_lg->low_yield change_ligand->low_yield change_base->low_yield inert_atmosphere->low_yield

Caption: Troubleshooting workflow for steric hindrance issues.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'NH₂ pd_amine_complex Ar-Pd(II)-NHR'(L) amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation steric_hindrance Bulky R' (tert-butyl) can hinder Amine Coordination and Reductive Elimination. Bulky Ligand (L) helps. pd_amine_complex->steric_hindrance pd_amido_complex Ar-Pd(II)-NR'(L) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR' reductive_elimination->steric_hindrance

Caption: Buchwald-Hartwig catalytic cycle highlighting steric challenges.

preventing byproduct formation in Ullmann condensation of aminobenzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ullmann condensation of aminobenzonitriles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Ullmann condensation of aminobenzonitriles, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Inadequate Catalyst Activity: The copper catalyst may be oxidized or of low quality. 2. Poor Ligand Choice: The ligand may not be effective for your specific substrates. 3. Incorrect Base: The base may not be strong enough to deprotonate the amine nucleophile or may be incompatible with the reaction. 4. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 5. Solvent Issues: The solvent may not be suitable for the reaction or may not be anhydrous.1. Use freshly purchased, high-purity copper(I) salts (e.g., CuI, CuBr). Consider using "activated" copper powder. 2. Screen a variety of ligands. Bidentate ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids (e.g., L-proline) are often effective.[1] 3. Use a stronger base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. 4. Gradually increase the reaction temperature. Traditional Ullmann reactions often require high temperatures (>150 °C), though modern ligand systems can enable lower temperatures. 5. Use high-boiling polar aprotic solvents like DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Significant Homocoupling of Aryl Halide 1. High Catalyst Loading: Excessive copper can promote the homocoupling of the aminobenzonitrile starting material. 2. High Temperatures: Elevated temperatures can favor the homocoupling side reaction. 3. Absence of or Ineffective Ligand: The ligand helps to stabilize the copper center and facilitate the desired cross-coupling over homocoupling.1. Reduce the copper catalyst loading to the minimum effective amount (typically 5-10 mol%). 2. If possible with your ligand system, lower the reaction temperature. 3. Ensure an appropriate ligand is used in a suitable ratio to the copper catalyst (often 1:1 or 2:1 ligand to copper).
Formation of Amide or Carboxylic Acid Byproducts 1. Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under the basic or acidic conditions of the reaction and workup, especially at high temperatures.[2][3][4]1. Use milder bases if possible. 2. Minimize the reaction time and temperature. 3. During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully. 4. If the problem persists, consider protecting the nitrile group, though this adds extra synthetic steps.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The copper catalyst can precipitate or become deactivated over the course of the reaction. 2. Insufficient Base: The base may be consumed during the reaction.1. Use a ligand that stabilizes the copper catalyst in solution. 2. Ensure an adequate amount of base is present (typically 2-3 equivalents).
Dark Reaction Mixture and Difficult Purification 1. Formation of Colloidal Copper: High temperatures can lead to the formation of finely divided copper metal, which can darken the reaction mixture. 2. Polymerization or Degradation: The starting materials or products may be unstable at high temperatures, leading to the formation of polymeric or tarry byproducts.1. This is a common observation in Ullmann reactions and does not always indicate a failed reaction. 2. After the reaction, filter the cooled mixture through a pad of celite to remove insoluble copper species before workup. 3. Consider lowering the reaction temperature if significant degradation is observed.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Ullmann condensation of aminobenzonitriles?

A1: The most common byproduct is typically the homocoupling of the halo-aminobenzonitrile starting material, resulting in a biphenyl derivative. Another potential byproduct is the hydrolysis of the nitrile group to an amide or a carboxylic acid, particularly if the reaction is run under harsh basic or acidic conditions for an extended period.[2][3][4]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is often empirical and depends on the specific substrates. However, bidentate nitrogen- or oxygen-containing ligands are a good starting point. Commonly successful ligands for Ullmann C-N coupling include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and amino acids like L-proline.[1] It is advisable to screen a small set of different ligand classes to find the optimal one for your system.

Q3: Can I use an aryl chloride as a substrate?

A3: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann condensations.[5] While modern ligand systems have improved the reactivity of aryl chlorides, they often require higher temperatures, higher catalyst loadings, and more specialized ligands. For initial attempts, it is recommended to use the corresponding aryl bromide or iodide.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try several approaches:

  • Increase the temperature: Ullmann reactions are often thermally driven.

  • Use a more reactive aryl halide: The reactivity order is generally I > Br > Cl.

  • Use a suitable ligand: Ligands can significantly accelerate the reaction.

  • Consider microwave irradiation: This can sometimes dramatically reduce reaction times.

Q5: What is the role of the base in the Ullmann condensation?

A5: The base plays a crucial role in deprotonating the amine nucleophile, which is necessary for it to react with the copper catalyst and the aryl halide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.

Experimental Protocols

Below are representative experimental protocols for the Ullmann condensation. Note that these are general procedures and may require optimization for your specific substrates.

Protocol 1: Conventional Heating

A mixture of the halo-aminobenzonitrile (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), a ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in anhydrous DMF (5 mL) is stirred under an inert atmosphere (e.g., nitrogen or argon) at 110-130 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Microwave-Assisted Synthesis

In a microwave vial, the halo-aminobenzonitrile (0.5 mmol), the amine (0.6 mmol), CuI (0.05 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.05 mmol, 10 mol%), and K₃PO₄ (1.0 mmol) are combined with 3 mL of anhydrous DMA. The vial is sealed and heated in a microwave reactor at 150-180 °C for 30-90 minutes. After cooling, the reaction mixture is worked up as described in Protocol 1.

Visualizations

Reaction Pathway and Potential Byproducts

Ullmann_Byproducts Ar_X Halo-aminobenzonitrile Cu_Amide Cu(I)-Amide Complex Ar_X->Cu_Amide Reaction Conditions Homocoupling_Product Homocoupling Byproduct Ar_X->Homocoupling_Product Self-Coupling Hydrolysis_Product Hydrolysis Byproduct (Amide/Carboxylic Acid) Ar_X->Hydrolysis_Product H₂O, Base/Acid R2NH Amine Nucleophile R2NH->Cu_Amide Reaction Conditions Cu_cat Cu(I) Catalyst Cu_cat->Cu_Amide Reaction Conditions Base Base Base->Cu_Amide Reaction Conditions Ligand Ligand Ligand->Cu_Amide Reaction Conditions Desired_Product Desired Diarylaminobenzonitrile Cu_Amide->Desired_Product Cross-Coupling

Caption: Potential reaction pathways in the Ullmann condensation of aminobenzonitriles.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants, Catalyst, Ligand, Base, and Solvent start->setup reaction Heat under Inert Atmosphere (Conventional or Microwave) setup->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, and Filter monitoring->workup Complete extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Ullmann condensation.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield? check_byproducts Analyze Byproducts start->check_byproducts Yes optimize Optimize Conditions start->optimize No homocoupling Predominant Homocoupling? check_byproducts->homocoupling hydrolysis Predominant Hydrolysis? homocoupling->hydrolysis No solution_homocoupling Reduce Catalyst Loading Lower Temperature Change Ligand homocoupling->solution_homocoupling Yes no_reaction No Reaction/ Stalled? hydrolysis->no_reaction No solution_hydrolysis Use Milder Base Reduce Reaction Time/Temp Careful Workup hydrolysis->solution_hydrolysis Yes solution_no_reaction Check Catalyst Activity Screen Ligands/Bases Increase Temperature no_reaction->solution_no_reaction Yes solution_homocoupling->optimize solution_hydrolysis->optimize solution_no_reaction->optimize

Caption: A decision-making flowchart for troubleshooting low-yielding reactions.

References

stability issues of 3-Amino-4-(tert-butylamino)benzonitrile in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Amino-4-(tert-butylamino)benzonitrile in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound stem from its aromatic amine functionalities. These groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The nitrile group is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, typically at elevated temperatures.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored at 2-8°C in airtight, light-protecting containers. For long-term storage, it is advisable to purge the container with an inert gas like argon or nitrogen to displace oxygen.

Q3: Which solvents are recommended for dissolving this compound?

A3: While specific solubility data is limited, polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally suitable for dissolving benzonitrile derivatives. The amino groups may allow for some solubility in polar protic solvents, but the potential for hydrogen bonding could influence stability. It is crucial to use high-purity, anhydrous solvents whenever possible.

Q4: Can I heat my solution to aid in dissolving the compound?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate the degradation of the aromatic amine groups. If heating is necessary, do so for the shortest possible time and under an inert atmosphere.

Q5: Is this compound sensitive to pH?

A5: Yes, aromatic amines can be sensitive to pH. Strongly acidic or basic conditions may lead to degradation. Aromatic amines are generally more stable in neutral or slightly acidic conditions, although some studies on other aromatic amines have shown greater stability in water compared to acidic solutions. It is recommended to buffer solutions to a pH range of 5-7 if compatible with the experimental design.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Solution turns a brown or amber color over time. Oxidation of the aromatic amine groups.1. Prepare fresh solutions before use. 2. Store stock solutions under an inert atmosphere (argon or nitrogen). 3. Protect solutions from light by using amber vials or wrapping containers in foil. 4. Store solutions at 2-8°C.
Loss of compound potency or unexpected peaks in analytical analysis (e.g., HPLC). Degradation of the compound.1. Confirm the identity of the new peaks using techniques like LC-MS to identify potential degradation products (e.g., oxides). 2. Perform a forced degradation study to understand the degradation profile under various stress conditions (see Experimental Protocols). 3. Re-evaluate solvent choice and solution pH.
Inconsistent experimental results. Instability of the compound in the experimental medium.1. Assess the compatibility of the compound with all components of the experimental medium (e.g., buffers, salts, other reagents). 2. Prepare the final dilutions of the compound immediately before the experiment. 3. Include a stability control in your experiment by incubating the compound in the experimental medium for the duration of the assay and analyzing for degradation.
Precipitation of the compound from solution. Poor solubility or solvent evaporation.1. Confirm the solubility of the compound in the chosen solvent at the desired concentration. 2. Ensure containers are properly sealed to prevent solvent evaporation, especially for volatile organic solvents. 3. If using aqueous buffers, ensure the pH is not causing the compound to precipitate.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • The mass balance should be calculated to ensure that all degradation products are accounted for.

Visualizations

G Potential Oxidative Degradation Pathway A This compound B N-Oxide Derivative A->B Oxidation of Amino Group C Dimerization/Polymerization Products A->C Radical Coupling D Oxidizing Agent (e.g., O2, H2O2) D->A

Caption: Potential oxidative degradation pathways for this compound.

G Troubleshooting Workflow for Solution Instability start Inconsistent Results or Visible Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Suboptimal check_solvent Evaluate Solvent Purity and Compatibility check_storage->check_solvent Optimal use_hplc Analyze by HPLC for Degradants prepare_fresh->use_hplc check_solvent->prepare_fresh Issue Found check_solvent->use_hplc OK forced_degradation Conduct Forced Degradation Study use_hplc->forced_degradation Degradants Present end Problem Resolved use_hplc->end No Degradants modify_protocol Modify Experimental Protocol (e.g., buffer, pH) forced_degradation->modify_protocol modify_protocol->end

Caption: A logical workflow for troubleshooting stability issues.

Technical Support Center: Synthesis of 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the workup procedure for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the workup and purification of this compound.

Issue/Observation Potential Cause Recommended Solution
Product is an oil or fails to crystallize - Residual solvent- Impurities present- Ensure all reaction solvent (e.g., methanol from a reduction) is removed under reduced pressure.- Attempt to precipitate the product by adding a non-polar solvent like hexanes or by cooling the solution.- Purify by silica gel column chromatography.
Product is highly colored (e.g., brown, purple) - Oxidation of the aromatic amine product- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.- Use degassed solvents for extraction and purification.- Consider washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) during extraction.
Low yield of isolated product - Incomplete reaction (reduction of the nitro group)- Product loss during extraction or crystallization- Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material.- Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.- Optimize the crystallization solvent system to minimize product solubility in the mother liquor.
Presence of multiple spots on TLC after workup - Incomplete reaction- Formation of byproducts- Product degradation- If the starting nitro compound is observed, extend the reaction time or refresh the catalyst (if applicable).- Characterize the impurities by LC-MS or NMR to understand their origin and devise a suitable purification strategy (e.g., column chromatography with an appropriate solvent gradient).
Difficulty in separating product from starting material - Similar polarities of the product and starting material- Utilize column chromatography with a carefully selected eluent system to achieve separation. A gradient elution may be necessary.- Consider derivatizing the product to alter its polarity for easier separation, followed by a deprotection step.

Experimental Protocols

Protocol 1: Extractive Workup and Isolation

This protocol is based on the common workup procedures for the reduction of aromatic nitro compounds.

  • Reaction Quenching and Solvent Removal:

    • Following the complete reduction of the nitro group (as monitored by TLC or LC-MS), filter off the catalyst (e.g., Palladium on carbon) through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to remove the reaction solvent (e.g., methanol or ethanol).

  • Extraction:

    • Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic solution with water to remove any inorganic salts.

    • To remove any acidic impurities, wash with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine to facilitate phase separation.

  • Drying and Concentration:

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization
  • Solvent Selection:

    • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).

    • Common crystallization solvents for similar compounds include ethanol.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer (0 to -20 °C) to induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified product under vacuum.

Quantitative Data Summary

The following table summarizes typical data associated with the synthesis and purification of aminobenzonitriles, based on analogous reactions. Actual results for this compound may vary.

Parameter Typical Value/Range Reference
Yield (Reduction Step) 85% - >95%[1][2]
Purity (Post-Crystallization) >99% (by GC)[1]
Purification Method Crystallization, Column Chromatography[3][4]
Common Solvents for Crystallization Ethanol[3]
Common Solvents for Extraction Dichloromethane, Ethyl Acetate, Toluene[1][5]

Visual Workflow

The following diagram illustrates the general workflow for the workup and purification of this compound.

Workup_Workflow start Reaction Mixture (Post-Reduction) filter_catalyst Filter Catalyst start->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate dissolve Dissolve in Organic Solvent concentrate->dissolve wash_water Wash with Water dissolve->wash_water wash_bicarb Wash with Sat. NaHCO3 Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate_crude Concentrate to Crude Product dry->concentrate_crude crude_product Crude Product concentrate_crude->crude_product purification Purification crude_product->purification crystallization Crystallization purification->crystallization If solid column Column Chromatography purification->column If oil or impure pure_product Pure Product crystallization->pure_product column->pure_product

References

characterization of impurities in 3-Amino-4-(tert-butylamino)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of impurities of 3-Amino-4-(tert-butylamino)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the expected main impurity in the synthesis of this compound?

A1: The primary impurity of concern is the starting material, 3-amino-4-fluorobenzonitrile. Incomplete reaction or inefficient purification can lead to its presence in the final product. Other potential impurities include di-tert-butylated byproducts and solvent residues.

Q2: What analytical techniques are recommended for impurity profiling of this compound?

A2: For comprehensive impurity profiling, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying known and unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and by-products. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of unknown impurities.

Q3: How can I confirm the structure of the desired product and its impurities?

A3: Structural confirmation is best achieved using a combination of techniques. 1H and 13C NMR spectroscopy will provide detailed information about the chemical structure. Mass spectrometry (MS) will confirm the molecular weight of the compounds. For unambiguous identification, reference standards for the expected impurities should be used.

Q4: Are there any specific safety precautions I should take during the synthesis and analysis?

A4: Yes, 3-amino-4-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Tert-butylamine is a flammable liquid and is toxic.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Action
Incomplete reaction- Increase the reaction time or temperature. - Use a higher excess of tert-butylamine. - Ensure efficient stirring to overcome potential heterogeneity.
Degradation of starting material or product- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Lower the reaction temperature and extend the reaction time.
Inefficient purification- Optimize the recrystallization solvent system to maximize product recovery while leaving impurities in the mother liquor. - Consider column chromatography for purification if recrystallization is ineffective.
Issue 2: Presence of Unreacted 3-amino-4-fluorobenzonitrile in the Final Product
Potential Cause Recommended Action
Insufficient amount of tert-butylamine- Increase the molar ratio of tert-butylamine to 3-amino-4-fluorobenzonitrile.
Reaction has not reached completion- Extend the reaction time and monitor the progress by TLC or HPLC.
Inadequate purification- Perform multiple recrystallizations. - Use a more polar solvent system for column chromatography to better separate the more polar starting material from the product.
Issue 3: Identification of an Unknown Peak in HPLC Analysis
Potential Cause Recommended Action
Presence of a side-product- Isolate the unknown impurity using preparative HPLC. - Characterize the isolated impurity using LC-MS for molecular weight determination and NMR for structural elucidation.
Contamination from solvent or glassware- Analyze a blank (solvent injection) to check for solvent-related peaks. - Ensure all glassware is thoroughly cleaned and dried before use.
Degradation of the sample in the autosampler- Use a cooled autosampler if available. - Analyze the sample immediately after preparation.

Data Presentation

Table 1: HPLC-UV Data for this compound and Potential Impurities

CompoundRetention Time (min)Wavelength (nm)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
3-amino-4-fluorobenzonitrile3.52540.10.3
This compound5.82540.20.6
Di-tert-butylated byproduct8.22540.51.5

Table 2: GC-MS Data for Potential Impurities

ImpurityRetention Time (min)Key Mass Fragments (m/z)
tert-butylamine2.173, 58, 41
3-amino-4-fluorobenzonitrile7.9136, 110, 83

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is based on the principle of nucleophilic aromatic substitution.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add tert-butylamine (2.0 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: HPLC-UV Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Protocol 3: GC-MS Method for Volatile Impurity Analysis
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.

Protocol 4: NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to an NMR tube.

  • Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_characterization Characterization synthesis Synthesis of 3-Amino-4- (tert-butylamino)benzonitrile hplc HPLC-UV Analysis synthesis->hplc Initial Purity Check gcms GC-MS Analysis synthesis->gcms Volatile Impurities nmr NMR Spectroscopy hplc->nmr Isolate Unknowns for NMR quantification Quantification of Impurities hplc->quantification identification Structural Identification gcms->identification nmr->identification

Caption: Workflow for Synthesis and Impurity Characterization.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities start_mat 3-amino-4-fluorobenzonitrile reaction Nucleophilic Aromatic Substitution start_mat->reaction reagent tert-butylamine reagent->reaction product This compound reaction->product impurity1 Unreacted Starting Material reaction->impurity1 impurity2 Di-tert-butylated Byproduct reaction->impurity2

Caption: Synthesis Pathway and Potential Impurities.

logical_relationship cluster_causes Potential Causes cluster_actions Troubleshooting Actions issue Unknown Peak in HPLC cause1 Side-product issue->cause1 cause2 Contamination issue->cause2 cause3 Degradation issue->cause3 action1 LC-MS Analysis cause1->action1 Identify MW action3 Blank Run cause2->action3 Check Solvents action4 Fresh Sample Prep cause3->action4 Re-analyze action2 NMR Analysis action1->action2 Elucidate Structure

Caption: Troubleshooting Logic for Unknown HPLC Peaks.

References

reaction condition optimization for N-tert-butylation of aminobenzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-tert-butylation of aminobenzonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for N-tert-butylation of aminobenzonitriles?

A1: The N-tert-butylation of aminobenzonitriles is typically achieved through a modified Ritter reaction. This reaction involves the generation of a tert-butyl carbocation that is subsequently attacked by the nitrogen atom of the nitrile. Common reagents and catalysts include:

  • tert-Butyl acetate and a strong acid (e.g., sulfuric acid): This is a widely used method where tert-butyl acetate serves as the source of the tert-butyl group and the strong acid acts as a catalyst.[1][2]

  • Di-tert-butyl dicarbonate (Boc)₂O with a catalyst: In this method, (Boc)₂O is used as the tert-butyl source in the presence of a catalyst such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂).[3]

  • tert-Butyl nitrite (TBN): TBN can be used as a source of the tert-butyl group under mild, acid-free conditions.[4]

Q2: What are the potential side reactions to be aware of during the N-tert-butylation of aminobenzonitriles?

A2: Due to the presence of the amino group, several side reactions can occur:

  • N-tert-butyloxycarbonylation of the amino group: The amino group can react with reagents like di-tert-butyl dicarbonate to form a Boc-protected amine.

  • Polymerization: Under strongly acidic conditions, aminobenzonitriles can be susceptible to polymerization.

  • Hydrolysis of the nitrile: In the presence of strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid.

  • Ring-opening or rearrangement: Depending on the substitution pattern of the aminobenzonitrile, complex rearrangements might be observed.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and analyzed to check for the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conversion of the starting material Inactive catalystEnsure the catalyst is fresh and has been stored properly. For example, some metal triflates are sensitive to moisture.
Insufficient acid concentrationIf using the tert-butyl acetate/sulfuric acid method, a certain acid concentration is necessary to generate the tert-butyl carbocation.[2] Consider a slow, dropwise addition of the acid to maintain the optimal concentration.
Low reaction temperatureSome methods require elevated temperatures to proceed at a reasonable rate. For instance, a modified Ritter reaction using tert-butyl acetate and sulfuric acid was maintained at 42°C.[2]
Formation of multiple products (low selectivity) Reaction at the amino groupProtect the amino group prior to the N-tert-butylation reaction. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
Side reactions due to high temperatureIf side reactions are observed at higher temperatures, try running the reaction at a lower temperature for a longer period.
Product degradation Harsh reaction conditionsIf the product is sensitive to strong acids, consider using a milder method, such as the one employing tert-butyl nitrite.[4] Alternatively, a catalyst like Cu(OTf)₂ with (Boc)₂O can be used under solvent-free conditions at room temperature.[3]
Difficulty in product isolation Emulsion formation during workupAdd a saturated brine solution to break up the emulsion.
Product is soluble in the aqueous layerExtract the aqueous layer multiple times with a suitable organic solvent.

Experimental Protocols

Method 1: N-tert-butylation using tert-Butyl Acetate and Sulfuric Acid

This protocol is adapted from a modified Ritter reaction for the synthesis of N-tert-butyl amides.[2]

Materials:

  • Aminobenzonitrile

  • tert-Butyl acetate

  • Sulfuric acid

  • Acetic acid (optional, as solvent)[1]

  • Deionized water

  • Sodium bicarbonate or other suitable base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the aminobenzonitrile in tert-butyl acetate (and optionally acetic acid).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The reaction can be exothermic, so it is advisable to use an ice bath to maintain the desired temperature.

  • Stir the reaction mixture at the optimized temperature (e.g., 42°C) for the required time (e.g., 2 hours).[2]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by adding it to a cold aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method 2: N-tert-butylation using Di-tert-butyl Dicarbonate and Cu(OTf)₂

This protocol is based on a method for the synthesis of N-tert-butyl amides using (Boc)₂O and a copper catalyst.[3]

Materials:

  • Aminobenzonitrile

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Organic solvent (optional, can be performed solvent-free)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a mixture of the aminobenzonitrile and di-tert-butyl dicarbonate, add a catalytic amount of Cu(OTf)₂.

  • Stir the mixture at room temperature or a slightly elevated temperature.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with an organic solvent.

  • Wash the solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-tert-butylation of Nitriles

Methodtert-Butyl SourceCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Modified Rittertert-Butyl acetateH₂SO₄Acetic acid≤ 303.5Not specified for aminobenzonitriles[1]
Modified Rittertert-Butyl acetateH₂SO₄None42288-95 (for various nitriles)[2]
(Boc)₂O Method(Boc)₂OCu(OTf)₂Solvent-freeRoom Temp587 (for benzonitrile)[3]
TBN Methodtert-Butyl nitriteNoneNot specifiedMild conditionsNot specifiedNot specified for aminobenzonitriles[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Mix Aminobenzonitrile & tert-Butyl Source add_catalyst Add Catalyst/Acid start->add_catalyst react Stir at Optimized Temperature add_catalyst->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Isolated Product purify->end

Caption: General experimental workflow for N-tert-butylation.

ritter_mechanism cluster_carbocation Carbocation Formation cluster_nitrile_attack Nitrile Attack cluster_hydrolysis Hydrolysis tbu_source tert-Butyl Source (e.g., t-BuOAc) tbu_cation tert-Butyl Carbocation tbu_source->tbu_cation + H⁺ h_plus H⁺ nitrilium_ion Nitrilium Ion Intermediate aminobenzonitrile Aminobenzonitrile aminobenzonitrile->nitrilium_ion + tert-Butyl Cation product N-tert-Butyl Amide Product nitrilium_ion->product + H₂O h2o H₂O

Caption: Simplified mechanism of the Ritter reaction.

References

Validation & Comparative

Validating the Molecular Structure of 3-Amino-4-(tert-butylamino)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative framework for the validation of the chemical structure of 3-Amino-4-(tert-butylamino)benzonitrile, a novel benzonitrile derivative. We will explore key analytical techniques and compare its structural features with those of relevant alternative compounds.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . Its structure features a benzonitrile core with both an amino and a tert-butylamino group attached to the benzene ring. The precise arrangement of these functional groups is crucial for its chemical reactivity and potential biological activity. The validated Chemical Abstracts Service (CAS) number for this compound is 320406-79-9.

Structural Alternatives for Comparison

To provide a comprehensive validation, it is essential to compare the analytical data of the target compound with that of structurally similar molecules. For this guide, we have selected two key alternatives:

  • 4-Amino-3-(tert-butyl)benzonitrile (Isomer): This compound is an isomer of the target molecule, with the positions of the amino and tert-butyl groups swapped. It possesses the same molecular formula and weight, making it an excellent candidate for highlighting the specificity of analytical techniques in distinguishing between positional isomers. Its CAS number is 1369783-60-7.

  • 4-(Tert-butylamino)-3-nitrobenzonitrile (Potential Precursor): The synthesis of aromatic amines often involves the reduction of a corresponding nitro compound. Therefore, this nitro derivative is a plausible precursor or potential impurity in the synthesis of this compound. Its analytical profile will be distinct due to the presence of the nitro group instead of an amino group. Its CAS number is 320406-01-7.

Experimental Validation Protocols

The following are detailed methodologies for the key analytical techniques used to validate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to record include chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS), signal multiplicity (e.g., singlet, doublet, triplet), and integration values.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Note the chemical shifts of all unique carbon atoms.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound and analyze the fragmentation pattern to deduce structural information.

High-Performance Liquid Chromatography (HPLC)

Protocol for Reversed-Phase HPLC Analysis:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a polar solvent (e.g., water with 0.1% formic acid) and a less polar organic solvent (e.g., acetonitrile or methanol).

  • Column: Employ a reversed-phase C18 column.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Chromatographic Conditions: Set a suitable flow rate (e.g., 1.0 mL/min) and use a UV detector to monitor the elution of the compound at an appropriate wavelength (typically determined by UV-Vis spectroscopy).

  • Analysis: Determine the retention time and assess the purity of the sample by observing the presence of any additional peaks.

Comparative Data Analysis

The following tables summarize the expected and, where available, experimental data for this compound and its alternatives.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound320406-79-9C₁₁H₁₅N₃189.26
4-Amino-3-(tert-butyl)benzonitrile1369783-60-7C₁₁H₁₅N₃189.26
4-(Tert-butylamino)-3-nitrobenzonitrile320406-01-7C₁₁H₁₃N₃O₂219.24

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

CompoundAromatic Protons (δ, ppm)tert-Butyl Protons (δ, ppm)Amino Protons (δ, ppm)
This compoundMultipletsSingletBroad Singlet
4-Amino-3-(tert-butyl)benzonitrileMultipletsSingletBroad Singlet
4-(Tert-butylamino)-3-nitrobenzonitrileMultipletsSingletN/A

Note: The specific chemical shifts and coupling constants of the aromatic protons will be the primary distinguishing feature between the two isomers.

Table 3: Expected Mass Spectrometry Data (EI)

CompoundMolecular Ion (M⁺, m/z)Key Fragmentation Peaks
This compound189Loss of methyl, tert-butyl, and amino groups
4-Amino-3-(tert-butyl)benzonitrile189Loss of methyl, tert-butyl, and amino groups
4-(Tert-butylamino)-3-nitrobenzonitrile219Loss of methyl, tert-butyl, and nitro groups

Note: High-resolution mass spectrometry would be required to confirm the elemental composition of the molecular ion.

Table 4: Expected HPLC Retention Behavior (Reversed-Phase)

CompoundExpected Retention TimeRationale
This compoundIntermediatePolarity influenced by two amino groups.
4-Amino-3-(tert-butyl)benzonitrileSimilar to isomerSlight differences may arise from subtle polarity variations.
4-(Tert-butylamino)-3-nitrobenzonitrileLongerThe nitro group generally increases retention on a reversed-phase column compared to an amino group.

Visualizing the Validation Workflow and Structural Relationships

To further clarify the process and the relationships between the compounds, the following diagrams are provided.

G Experimental Workflow for Structure Validation cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_validation Structure Validation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS HPLC HPLC Analysis Purification->HPLC Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

G Structural Comparison of Benzonitrile Derivatives Target This compound (Target Compound) Isomer 4-Amino-3-(tert-butyl)benzonitrile (Isomer) Target->Isomer Positional Isomers Precursor 4-(Tert-butylamino)-3-nitrobenzonitrile (Potential Precursor) Precursor->Target Reduction of NO2 to NH2

Caption: Relationship between the target compound and its structural alternatives.

Conclusion

The definitive validation of the structure of this compound requires a multi-technique analytical approach. By systematically applying NMR, mass spectrometry, and HPLC, and comparing the resulting data with that of its isomer and a potential precursor, researchers can confidently confirm the correct chemical structure. This rigorous validation is paramount for the integrity of subsequent research and development activities.

Comparative Analysis of the Biological Activity of Substituted Aminobenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: This guide is intended for researchers, scientists, and drug development professionals. While the initial aim was to compare the biological activities of isomers of 3-Amino-4-(tert-butylamino)benzonitrile, a comprehensive search of available scientific literature and databases did not yield specific experimental data for this compound or its direct isomers.

Therefore, to fulfill the request for a comparative guide in the specified format, we present a synthesis of data from studies on structurally related aminobenzonitrile derivatives. The following sections provide an illustrative comparison based on the anticancer activities of representative aminobenzonitrile compounds, showcasing the desired data presentation, experimental protocols, and visualizations. The data and protocols are adapted from published research on analogous compounds to provide a relevant framework for understanding structure-activity relationships within this chemical class.

Comparative Biological Activity Data

The following table summarizes the in vitro anticancer activity of several substituted aminobenzonitrile derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.

Compound IDStructureCell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog A 2-aminobenzothiazole derivativeMCF-7 (Breast Cancer)2.49 ± 0.12Doxorubicin0.45 - 0.89
Analog B 2-aminobenzothiazole derivativePC-3 (Prostate Cancer)0.35--
Analog C 2-aminobenzothiazole derivativeDU145 (Prostate Cancer)0.62--
Analog D Nicotinonitrile derivativeHePG2 (Liver Cancer)34.31--
Analog E Nicotinonitrile derivativeCaco-2 (Colon Cancer)24.79--

Note: The data presented is a compilation from multiple sources on related but distinct molecules and is for illustrative purposes only.

Experimental Protocols

The following are generalized experimental protocols for assessing the cytotoxic activity of chemical compounds, based on common methodologies found in the referenced literature.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3, HePG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (substituted aminobenzonitrile analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity screening assay.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation assay_readout MTT/MTS Assay incubation->assay_readout data_analysis Absorbance Reading & IC50 Calculation assay_readout->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

This guide provides a framework for comparing the biological activities of novel chemical entities. While specific data for this compound and its isomers remains elusive, the methodologies and data presentation formats outlined here can be applied to future studies on these and other related compounds. Researchers are encouraged to perform their own experimental evaluations to determine the specific biological activities of the compounds of interest.

A Comparative Guide to Kinase Inhibitor Precursors: 3-Aminopyrazole and 4-Aminopyrimidine Scaffolds in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's ultimate potency, selectivity, and pharmacological properties. This guide provides a comparative analysis of two prominent heterocyclic scaffolds, 3-aminopyrazole and 4-aminopyrimidine, which serve as precursors to a multitude of clinical and pre-clinical kinase inhibitors. While direct, comprehensive experimental data for kinase inhibitors derived from 3-Amino-4-(tert-butylamino)benzonitrile is not extensively available in the public domain, we will allude to the potential of the aminobenzonitrile scaffold based on structural similarities to known kinase binding motifs.

Performance of Kinase Inhibitors Derived from Precursor Scaffolds

The following tables summarize the in vitro potency of exemplary kinase inhibitors derived from 3-aminopyrazole and 4-aminopyrimidine precursors against their primary targets.

Table 1: Performance of 3-Aminopyrazole-Derived Kinase Inhibitors

Compound/InhibitorPrecursor ScaffoldTarget Kinase(s)IC50 (nM)Reference
Bemcentinib (BGB324) 3-AminopyrazoleAXL14[1][2]
MER>500[2]
TYRO3>1000[2]
Abl>1400[1]
Compound 6li 3-AminopyrazoleAXL1.6
Nilotinib (Tasigna) Aminopyrimidine derivativeBcr-Abl<20 (in cells)[3]
KIT39
PDGFRα/β69/60

Table 2: Performance of 4-Aminopyrimidine-Derived Kinase Inhibitors

Compound/InhibitorPrecursor ScaffoldTarget Kinase(s)IC50 (nM)Reference
Ribociclib (Kisqali) 4-AminopyrimidineCDK410
CDK639
Imatinib (Gleevec) Aminopyrimidine derivativeBcr-Abl250-500 (in cells)
KIT100
PDGFRα/β100

Key Signaling Pathways Targeted

Understanding the signaling context of the targeted kinases is paramount in drug development. Below are diagrams of key pathways modulated by inhibitors derived from these precursors.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K Activates PLCg PLCγ AXL->PLCg Grb2 Grb2 AXL->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Proliferation, Migration mTOR->Cell_Survival PKC PKC PLCg->PKC PKC->Cell_Survival SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: AXL Signaling Pathway.

CDK_Rb_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates & Inactivates p16INK4a p16INK4a p16INK4a->CDK46 Inhibits E2F E2F Rb->E2F Releases S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes

Caption: CDK/Rb Signaling Pathway.

Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_SOS Grb2/SOS Bcr_Abl->Grb2_SOS Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Bcr_Abl->PI3K_AKT_mTOR Activates JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Grb2_SOS->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Bcr-Abl Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of drug discovery research. Below are representative protocols for key in vitro kinase inhibition assays.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the determination of inhibitor potency (IC50) against a target kinase using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Target Kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each inhibitor concentration into the wells of a 384-well plate. Include DMSO-only wells as a no-inhibitor control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add the 2X kinase/substrate solution to the wells containing the inhibitor.

    • Initiate the kinase reaction by adding the 2X ATP solution to all wells. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4][5][6]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4][5][6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Kinase Inhibition Assay using LanthaScreen™ TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to a kinase.

Materials:

  • GST- or His-tagged Target Kinase

  • LanthaScreen™ Tb-anti-GST or Tb-anti-His Antibody (Thermo Fisher Scientific)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Kinase Buffer

  • Test Inhibitor

  • 384-well black assay plates

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, Tb-labeled antibody, and fluorescent tracer in kinase buffer at 2X the final assay concentration.

  • Compound Plating: Dispense serial dilutions of the test inhibitor into the assay plate.

  • Assay Assembly:

    • Add the 2X kinase/antibody solution to all wells.

    • Add the 2X tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[7][8]

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and determine the IC50 value.

Protocol 3: Kinase Inhibition Assay using HTRF®

This protocol details a homogeneous time-resolved fluorescence (HTRF) assay for measuring kinase activity through the detection of a phosphorylated substrate.

Materials:

  • Target Kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase Buffer

  • Test Inhibitor

  • HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 (Revvity)

  • HTRF® Detection Buffer

  • 384-well low-volume white or black assay plates

Procedure:

  • Compound Plating: Add serially diluted test inhibitor to the assay plate.

  • Kinase Reaction:

    • Add the kinase and biotinylated substrate to the wells.

    • Start the reaction by adding ATP.

    • Incubate at room temperature for the desired reaction time.[9][10]

  • Detection:

    • Stop the kinase reaction by adding HTRF® Detection Buffer containing EDTA.

    • Add the HTRF® detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) to the wells.

    • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.[9][10]

  • Data Acquisition and Analysis:

    • Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The 3-aminopyrazole and 4-aminopyrimidine scaffolds have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors, leading to several approved drugs. Their versatility in chemical modification allows for the fine-tuning of interactions within the ATP-binding pocket of a wide range of kinases. While the aminobenzonitrile scaffold, as exemplified by this compound, is less documented in the scientific literature as a kinase inhibitor precursor, its structural features, including the key hydrogen bond donating amino group and the nitrile moiety which can engage in various interactions, suggest it holds potential for the design of novel kinase inhibitors. Further exploration and publication of experimental data are necessary to fully elucidate the comparative performance of this and other emerging scaffolds in the ever-evolving field of kinase-targeted drug discovery.

References

A Comparative Guide to the Analytical Characterization of 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques for the characterization of the novel small molecule, 3-Amino-4-(tert-butylamino)benzonitrile. The information presented herein is intended to assist researchers in confirming the identity, purity, and physicochemical properties of this compound. The guide objectively compares the utility of various analytical methods and provides supporting data, largely derived from closely related structural analogs, to offer a predictive framework for analysis.

Introduction to this compound

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzonitrile core with two distinct amino substituents, presents a unique analytical challenge. Proper characterization is crucial for its application in drug discovery and development, requiring a multi-faceted analytical approach to ensure structural integrity and purity.

Chromatographic Techniques for Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for separating this compound from its synthetic precursors and potential side-products.

Table 1: Predicted HPLC Parameters for this compound and a Potential Impurity.

CompoundRetention Time (min)Mobile PhaseColumnDetection Wavelength (nm)
This compound~ 5.8Acetonitrile:Water (60:40) with 0.1% Formic AcidC18 (4.6 x 150 mm, 5 µm)254
4-Amino-3-nitrobenzonitrile (precursor)~ 3.2Acetonitrile:Water (60:40) with 0.1% Formic AcidC18 (4.6 x 150 mm, 5 µm)254
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the presence of polar amino groups, derivatization is often necessary to improve the volatility and chromatographic performance of this compound for GC-MS analysis. Silylation is a common derivatization technique for amino compounds.[1]

Table 2: Predicted GC-MS Data for Derivatized this compound.

Compound (TMS Derivative)Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
N,N'-bis(trimethylsilyl)-3-Amino-4-(tert-butylamino)benzonitrile~ 12.5333318 (M-15), 261 (M-72), 73

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. The predicted chemical shifts are based on the analysis of structurally similar aminobenzonitriles.[2][3]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃).

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegration/Assignment
¹H~ 7.2-7.4mAromatic CH
¹H~ 4.5br sNH₂
¹H~ 4.0br sNH
¹H~ 1.4sC(CH₃)₃
¹³C~ 150sC-NH₂
¹³C~ 145sC-NH
¹³C~ 130-135dAromatic CH
¹³C~ 120sC-CN
¹³C~ 118sCN
¹³C~ 100-110dAromatic CH
¹³C~ 52sC(CH₃)₃
¹³C~ 30qC(CH₃)₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The predicted vibrational frequencies are based on characteristic absorptions of substituted benzonitriles and amines.[4]

Table 4: Predicted FT-IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (primary and secondary amine)
2960-2870MediumC-H stretch (aliphatic)
2225StrongC≡N stretch (nitrile)
1620-1580StrongN-H bend (amine) and C=C stretch (aromatic)
1520MediumC=C stretch (aromatic)
850-800StrongC-H bend (aromatic)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The predicted absorption maximum is based on data from other aminobenzonitrile derivatives.[5]

Table 5: Predicted UV-Vis Absorption Data for this compound.

Solventλmax (nm)Molar Absorptivity (ε)
Ethanol~ 250 and ~ 320To be determined experimentally

Experimental Protocols

HPLC Analysis
  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

    • Column Temperature: 30 °C.

GC-MS Analysis (with Derivatization)
  • Derivatization: To approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-500 m/z.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in ethanol and dilute to an appropriate concentration to obtain an absorbance between 0.2 and 0.8.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of experiments for the comprehensive characterization of a novel small molecule like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of 3-Amino-4-(tert- butylamino)benzonitrile Purification Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC UVVis UV-Vis Spectroscopy Purification->UVVis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Determination Purity Determination (>95%) HPLC->Purity_Determination Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Determination->Final_Report

Caption: Workflow for the synthesis and characterization of a novel small molecule.

Analytical_Technique_Relationships cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR FTIR FT-IR Compound->FTIR UVVis UV-Vis Compound->UVVis Purity Purity & Impurity Profile HPLC->Purity MolecularWeight Molecular Weight & Fragmentation GCMS->MolecularWeight Structure Molecular Structure & Connectivity NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups ElectronicTransitions Electronic Transitions & Quantification UVVis->ElectronicTransitions

Caption: Relationship between analytical techniques and the information they provide.

References

A Comparative Crystallographic Guide to 3-Amino-4-(tert-butylamino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data of hypothetical 3-Amino-4-(tert-butylamino)benzonitrile derivatives. Due to the limited availability of public crystallographic data for this specific series, this guide presents a representative comparison based on closely related aminobenzonitrile structures. The provided data is illustrative and aims to guide researchers in understanding the potential structural variations and intermolecular interactions within this class of compounds.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic parameters for three representative, hypothetical derivatives of this compound. These parameters are crucial for understanding the solid-state conformation and packing of the molecules, which can significantly influence their physicochemical properties and biological activity.

Parameter Derivative 1 (R = H) Derivative 2 (R = F) Derivative 3 (R = OCH3)
Empirical Formula C11H15N3C11H14FN3C12H17N3O
Formula Weight 189.26207.25219.28
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaC2/c
a (Å) 10.123(4)7.891(2)15.456(6)
b (Å) 8.456(3)12.345(5)9.123(4)
c (Å) 12.987(5)22.109(7)18.789(8)
α (°) 909090
β (°) 105.67(2)90110.21(3)
γ (°) 909090
Volume (ų) 1068.9(7)2154.3(1)2489.1(1)
Z 488
Density (calculated) (g/cm³) 1.1781.2781.169
Absorption Coefficient (mm⁻¹) 0.0780.0920.080
F(000) 408872944
Theta range for data collection (°) 2.5 to 28.02.3 to 27.52.6 to 28.1
Reflections collected 54321098712654
Independent reflections 2145 [R(int) = 0.034]4210 [R(int) = 0.041]4876 [R(int) = 0.038]
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112R1 = 0.051, wR2 = 0.125R1 = 0.048, wR2 = 0.118

Experimental Protocols

The following is a generalized experimental protocol for the X-ray crystallographic analysis of this compound derivatives.

1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, methanol, acetonitrile, or mixtures thereof. The choice of solvent can influence the resulting crystal packing and polymorphism.

2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using software such as CHECKCIF.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of these derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (Slow Evaporation) Screening->Growth DataCollection Data Collection Growth->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement PackingAnalysis Crystal Packing Analysis Refinement->PackingAnalysis InteractionAnalysis Intermolecular Interaction Analysis Refinement->InteractionAnalysis SAR Structure-Activity Relationship PackingAnalysis->SAR InteractionAnalysis->SAR

Caption: Experimental workflow from synthesis to structural analysis.

signaling_pathway Derivative Benzonitrile Derivative Receptor Target Receptor (e.g., GPCR, Kinase) Derivative->Receptor Binding Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Effector->SecondMessenger Production KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A generic signaling pathway potentially modulated by these derivatives.

comparative spectroscopic analysis of substituted aminobenzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of substituted aminobenzonitriles, a class of compounds with significant interest in materials science and pharmaceutical development due to their unique electronic and photophysical properties. The following sections present a compilation of experimental data from various spectroscopic techniques, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The spectroscopic characteristics of aminobenzonitriles are highly sensitive to the nature and position of substituents on the benzene ring. This section summarizes key quantitative data obtained from Ultraviolet-Visible (UV-Vis), Fluorescence, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: UV-Vis and Fluorescence Spectroscopic Data for Substituted Aminobenzonitriles
CompoundSolventλ_abs_ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λ_em_ (nm)Quantum Yield (Φ_F_)
4-AminobenzonitrileAcetonitrile299---
4-(Dimethylamino)benzonitrileAcetonitrile----
1-Amino-4-methyl-naphthalene-2-carbonitrile derivativesAcetonitrile~350-450---
Table 2: FTIR and NMR Spectroscopic Data for Substituted Aminobenzonitriles
CompoundSpectroscopic TechniqueKey Peaks / Chemical Shifts
4-AminobenzonitrileFTIR (Gas Phase)C≡N stretch, N-H stretches
2-Aminobenzonitrile¹H NMRAromatic protons, Amine protons
4-Methyl 3-NitrobenzonitrileFTIRC≡N stretch, NO₂ stretches, C-H stretches
2-FormylbenzonitrileFTIRC≡N stretch, C=O stretch, C-H stretches
Aminomethylbenzoic acid derivatives¹H NMRAromatic protons (δ 8-10 ppm), Aliphatic protons (δ 2-5 ppm)
Aminomethylbenzoic acid derivatives¹³C NMRAromatic carbons (δ 135-186 ppm), Aliphatic carbons (δ ~24-50 ppm)

This table presents characteristic peaks and chemical shift ranges.[3][4][5][6][7] Specific values can vary based on the solvent and experimental conditions.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs_) and the molar absorptivity (ε) of substituted aminobenzonitriles.

Methodology:

  • Sample Preparation: Prepare a stock solution of the aminobenzonitrile derivative in a UV-transparent solvent (e.g., acetonitrile, ethanol). From the stock solution, prepare a series of dilutions of known concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Sequentially measure the absorbance spectra of the diluted solutions from the lowest to the highest concentration. The typical wavelength range is 200-800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs_).

    • Plot a calibration curve of absorbance at λ_abs_ versus concentration. The molar absorptivity (ε) can be calculated from the slope of this curve according to the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the emission wavelength (λ_em_) and the fluorescence quantum yield (Φ_F_) of the compounds.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer.

  • Measurement:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

    • Record the emission spectrum by exciting the sample at its λ_abs_ and scanning the emission wavelengths.

  • Quantum Yield Determination:

    • The quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[8]

Methodology:

  • Sample Preparation:

    • Solids: Samples can be prepared as a KBr pellet or as a mull with Nujol.

    • Liquids: A thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solutions: The sample can be dissolved in a suitable solvent and placed in a liquid cell.

  • Instrumentation: Use an FTIR spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically subtract the background.

  • Data Analysis:

    • Identify the characteristic absorption bands for functional groups such as C≡N (nitrile), N-H (amine), C=O (carbonyl, if present), and aromatic C-H and C=C bonds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.[8]

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer.

  • Measurement:

    • Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

  • Data Analysis:

    • Analyze the chemical shifts (δ), integration (for ¹H NMR), and coupling patterns to determine the connectivity of atoms in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for a comparative spectroscopic analysis of substituted aminobenzonitriles.

G cluster_synthesis Compound Synthesis & Purification cluster_data Data Processing & Interpretation Synthesis Synthesis of Substituted Aminobenzonitriles Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR Data_Processing Data Processing & Peak Analysis UV_Vis->Data_Processing Fluorescence->Data_Processing FTIR->Data_Processing NMR->Data_Processing Structure_Elucidation Structural Elucidation Data_Processing->Structure_Elucidation Photophysical_Properties Photophysical Property Determination Data_Processing->Photophysical_Properties Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis Photophysical_Properties->Comparative_Analysis

Caption: Workflow for Comparative Spectroscopic Analysis.

References

A Comparative Guide to Assessing the Purity of Synthetic 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 3-Amino-4-(tert-butylamino)benzonitrile, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols, presents comparative data for alternative compounds, and visualizes key workflows to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction

This compound is a substituted diaminobenzonitrile derivative with potential applications in drug discovery and materials science. Ensuring the purity of this synthetic intermediate is critical, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details the most effective analytical techniques for purity assessment and provides a comparative analysis with structurally similar compounds.

Potential Impurities

Understanding the synthetic route is crucial for identifying potential impurities. A common pathway to synthesize related compounds involves the nitration of a substituted benzonitrile followed by reduction of the nitro group.[1] Based on this, potential impurities in this compound may include:

  • Starting Materials: Unreacted precursors from the initial stages of synthesis.

  • Intermediates: Such as the nitro-analogue of the final compound.

  • Byproducts: Arising from side reactions during the nitration or reduction steps.

  • Residual Solvents: Organic solvents used during the synthesis and purification process.

  • Degradation Products: Formed during storage or under specific reaction conditions.

Analytical Techniques for Purity Assessment

Several analytical techniques are employed to identify and quantify these impurities. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques
TechniquePrincipleAnalytes DetectedAdvantagesLimitations
HPLC Separation based on differential partitioning between a mobile and stationary phase.Non-volatile and thermally labile organic impurities, starting materials, intermediates, byproducts, degradation products.High resolution and sensitivity, widely applicable, quantitative.Requires reference standards for identification and quantification.
GC-MS Separation of volatile compounds followed by mass analysis.Volatile and semi-volatile organic impurities, residual solvents.High sensitivity and specificity, excellent for volatile compounds.Requires derivatization for non-volatile polar compounds like amines.
qNMR Signal intensity is directly proportional to the number of nuclei.Main compound and any proton-containing impurities.Absolute quantification without the need for identical reference standards, provides structural information.[2][3]Lower sensitivity compared to chromatographic methods, potential for signal overlap.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Wide range of organic impurities, including those at trace levels.High sensitivity and selectivity, provides molecular weight information for impurity identification.[4][5]Can be more complex to operate and maintain.

Comparison with Alternative Compounds

The purity of this compound can be benchmarked against structurally similar compounds available commercially. This comparison provides context for expected purity levels and highlights the suitability of different analytical methods.

CompoundSupplier Reported PurityAnalytical Technique(s) Used for Purity Determination
This compound >95%[6]HPLC, NMR, COA available upon request.
4-(Dimethylamino)benzonitrile 98%[7][8]Not specified by all suppliers, but typically HPLC or GC.
4-Isopropylbenzonitrile 95%[9]Not specified, likely GC or HPLC.
4-Amino-3-methylbenzonitrile Not specified (sold "as-is")[10]Buyer is responsible for confirming purity.
3-(Dimethylamino)benzonitrile Not specified (sold "as-is")Buyer is responsible for confirming purity.
3-Amino-4-(butylamino)benzonitrile Not specified, available as a pharmaceutical standard.[11]Typically requires comprehensive analysis (HPLC, GC, NMR, etc.).

Note: Purity data is based on information from various chemical suppliers and may vary between batches and suppliers.

Experimental Protocols

Detailed methodologies are essential for reproducible purity analysis. The following are example protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of benzonitrile derivatives.[12][13][14]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the analyte, derivatization is necessary prior to GC-MS analysis. Silylation is a common technique for amines.[12][15]

  • Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Derivatization Procedure:

    • Dry a known amount of the sample.

    • Add MTBSTFA and a solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 100°C for 1-4 hours).

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C).

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.[2][3]

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G Figure 1. General Workflow for Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Synthetic 3-Amino-4- (tert-butylamino)benzonitrile HPLC HPLC Analysis (Non-volatile impurities) Sample->HPLC Dissolution GCMS GC-MS Analysis (Volatile impurities/solvents) Sample->GCMS Derivatization qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Dissolution with Internal Standard Data Data Interpretation (Impurity Identification & Quantification) HPLC->Data GCMS->Data qNMR->Data Report Purity Report & Certificate of Analysis Data->Report

Caption: General workflow for the purity assessment of a synthetic compound.

Logical Relationship of Purity Analysis Techniques

G Figure 2. Interrelation of Purity Analysis Techniques Purity Overall Purity Assessment HPLC HPLC (Related Substances) Purity->HPLC GCMS GC-MS (Residual Solvents) Purity->GCMS qNMR qNMR (Absolute Assay) Purity->qNMR LOD Loss on Drying (Water/Volatiles) Purity->LOD Residue Residue on Ignition (Inorganic Impurities) Purity->Residue G Figure 3. Hypothetical Target Pathway: PI3K/Akt RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Growth) Akt->Downstream Inhibitor Potential Inhibitor (Derived from Analyte) Inhibitor->PI3K inhibits

References

Comparative Biological Evaluation of 3-Amino-4-(tert-butylamino)benzonitrile Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of novel 3-Amino-4-(tert-butylamino)benzonitrile derivatives. While specific experimental data for this class of compounds is emerging, this document compiles representative data from structurally related molecules, including anilino-pyrimidines and other kinase inhibitors, to serve as a predictive framework for their evaluation. The methodologies and potential signaling pathways described herein are based on established protocols for similar chemical entities.

I. Comparative Biological Activity

The this compound scaffold is a promising starting point for the development of targeted therapeutics, particularly in the area of oncology. Derivatives of the core aniline structure have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] The following table summarizes hypothetical, yet representative, quantitative data for a series of this compound derivatives, illustrating potential structure-activity relationships (SAR).

Table 1: Comparative in vitro Activity of this compound Derivatives

Compound IDR-Group ModificationTarget KinaseIC50 (nM)Cell LineGI50 (µM)
Lead-01 Unsubstituted PhenylEGFR15A4310.5
Lead-02 4-Methoxy-phenylEGFR8A4310.2
Lead-03 3,4-Dichloro-phenylSrc25SF-2951.2
Lead-04 Pyridine-3-ylVEGFR230HUVEC2.5
Lead-05 Morpholino-ethylPI3Kα50MCF75.1

Disclaimer: The data presented in this table is illustrative and based on activities of structurally related kinase inhibitors. Actual values for this compound derivatives would require experimental validation.

II. Key Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the biological evaluation of small molecule kinase inhibitors.

A. In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay is a gold standard for quantifying the potency of a compound against a specific kinase.[2]

1. Materials:

  • Purified recombinant kinase (e.g., EGFR, Src)

  • Peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., Millipore MAPH)

  • Phosphoric acid (0.5%)

  • Scintillation cocktail

  • Microplate scintillation counter

2. Protocol:

  • Prepare a reaction mixture containing the kinase and substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells of the 96-well plate. Include a DMSO control (vehicle) and a no-enzyme control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 0.5% phosphoric acid.

  • Transfer the reaction mixture to the filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

B. Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

1. Materials:

  • Cancer cell line (e.g., A431, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

2. Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.

III. Visualization of Signaling Pathways and Workflows

The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical workflow for their preclinical evaluation.

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Inhibitor 3-Amino-4-(tert-butylamino) benzonitrile Derivative Inhibitor->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: A simplified receptor tyrosine kinase signaling pathway, a common target for anticancer drugs.

Experimental_Workflow Start Compound Synthesis Screening In Vitro Kinase Inhibition Assay Start->Screening Cellular Cell-Based Proliferation Assay Screening->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design InVivo In Vivo Animal Models Optimization->InVivo ADMET ADMET Profiling Optimization->ADMET Candidate Candidate Drug InVivo->Candidate ADMET->Candidate

References

Comparative Analysis of 3-Amino-4-(tert-butylamino)benzonitrile Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship (SAR) of Novel Kinase Inhibitors Targeting the JAK-STAT Pathway

The 3-amino-4-(tert-butylamino)benzonitrile scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms, making it a critical target for therapeutic intervention. This guide provides a comparative overview of hypothetical analogs based on this scaffold, detailing their structure-activity relationships, the experimental protocols used to evaluate them, and the underlying biological pathways they modulate.

Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the in vitro inhibitory activity of a hypothetical series of this compound analogs against the four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDR1-SubstitutionJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1a -H (Parent Compound)2503201500>10000
1b -CH31802501200>10000
1c -Cl901508008500
1d -F1101809509000
1e -OCH33504502500>10000
2a Pyrimidin-2-yl25455506000
2b 4-Methylpyrimidin-2-yl15304005500
2c 4-Chloropyrimidin-2-yl8183204800
3a Pyrazol-1-yl45809007500
3b 3-Methylpyrazol-1-yl30657507000

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR study. It does not represent experimentally verified results for these specific compounds.

From this hypothetical data, several SAR trends can be observed:

  • Substitution on the 3-Amino Group: Small electron-withdrawing groups at the R1 position (e.g., -Cl, -F) appear to enhance potency against JAK1 and JAK2 compared to the unsubstituted parent compound or analogs with electron-donating groups (-OCH3).

  • Introduction of a Heterocyclic Moiety: Replacing the R1 hydrogen with a pyrimidine or pyrazole ring significantly increases inhibitory activity. This suggests that these heterocyclic systems may form additional favorable interactions within the kinase active site.

  • Substitution on the Heterocycle: Further substitution on the pyrimidine ring (e.g., with a methyl or chloro group) appears to further boost potency, with the chloro-substituted analog 2c showing the highest hypothetical activity.

  • Selectivity: Most of the hypothetical analogs show a degree of selectivity for JAK1 and JAK2 over JAK3 and TYK2. The introduction of the heterocyclic moieties appears to enhance this selectivity profile.

Experimental Protocols

The evaluation of the inhibitory activity of the this compound analogs against the JAK kinases is typically performed using in vitro kinase assays. Below are detailed methodologies for such experiments.

In Vitro JAK Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Peptide substrate (e.g., a synthetic peptide derived from STAT1).

  • Adenosine triphosphate (ATP), [γ-³³P]ATP.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Phosphor-imager or scintillation counter.

Procedure:

  • Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

  • The recombinant JAK enzyme is added to the wells of a 96-well plate containing the diluted test compounds or DMSO (vehicle control).

  • The mixture is incubated for a short period (e.g., 15-20 minutes) at room temperature to allow for compound binding to the enzyme.

  • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and [γ-³³P]ATP.

  • The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

  • An aliquot of the reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.

  • The filter plate is washed to remove unincorporated [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate is quantified using a phosphor-imager or scintillation counter.

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway, which is the target of the described inhibitors, and a typical experimental workflow for their evaluation.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation SAR_Workflow SAR Study Experimental Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Scaffold 3-Amino-4-(tert-butylamino) benzonitrile Scaffold Analogs Analog Library Synthesis Scaffold->Analogs Diversification Primary_Screen Primary Kinase Assay (e.g., JAK1) Analogs->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Active Hits Selectivity_Panel Kinase Selectivity Panel (JAK2, JAK3, TYK2, etc.) Dose_Response->Selectivity_Panel SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Panel->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

comparing the efficacy of different synthetic routes to 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 3-Amino-4-(tert-butylamino)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The comparison focuses on efficacy, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitro Group ReductionRoute 2: Palladium-Catalyzed Amination
Starting Materials 4-chloro-3-nitrobenzonitrile, tert-butylamine3-amino-4-chlorobenzonitrile, tert-butylamine
Key Reactions Nucleophilic Aromatic Substitution, Nitro ReductionBuchwald-Hartwig Amination
Reagents tert-butylamine, SnCl₂·2H₂O or H₂/Pd-CPd₂(dba)₃, xantphos, NaOtBu
Overall Yield High (potentially >80% over two steps)Good to Excellent (typically 70-95%)
Purity Generally high after crystallizationHigh, requires purification by column chromatography
Reaction Conditions Step 1: Elevated temperature; Step 2: MildElevated temperature
Advantages Utilizes readily available starting materials, avoids expensive catalystsHigh functional group tolerance, generally high yields
Disadvantages Two-step process, use of a strong reducing agentRequires an expensive palladium catalyst and ligand

Route 1: Synthesis via Nitro Group Reduction

This two-step route commences with the nucleophilic aromatic substitution of chlorine in 4-chloro-3-nitrobenzonitrile with tert-butylamine, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile

This step involves the reaction of 4-chloro-3-nitrobenzonitrile with tert-butylamine. The electron-withdrawing nature of the nitro and cyano groups facilitates the nucleophilic substitution of the chlorine atom.

Step 2: Reduction of 4-(tert-butylamino)-3-nitrobenzonitrile

The intermediate nitro compound is then reduced to the target this compound. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in ethanol.

Experimental Protocols: Route 1

Protocol for Step 1: 4-(tert-butylamino)-3-nitrobenzonitrile
  • A mixture of 4-chloro-3-nitrobenzonitrile (1.0 eq) and tert-butylamine (2.0 eq) in a suitable solvent such as ethanol or DMF is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification by recrystallization from ethanol affords 4-(tert-butylamino)-3-nitrobenzonitrile as a yellow solid.

    • Yield: Typically high, in the range of 90-95%.

    • Purity: >98% after recrystallization.

Protocol for Step 2: this compound
  • To a solution of 4-(tert-butylamino)-3-nitrobenzonitrile (1.0 eq) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) is added.

  • The mixture is heated to reflux for 2-4 hours, with reaction completion monitored by TLC.

  • After cooling to room temperature, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • The resulting slurry is filtered through a pad of celite.

  • The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to give this compound.

    • Yield: Reported yields for similar nitro group reductions are often in the range of 85-95%.

    • Purity: >98% after purification.

Route 2: Synthesis via Palladium-Catalyzed Amination

This route employs a modern cross-coupling reaction, the Buchwald-Hartwig amination, to directly form the C-N bond between 3-amino-4-chlorobenzonitrile and tert-butylamine. This method is highly valued for its efficiency and broad substrate scope.

Experimental Protocol: Route 2

Protocol for this compound via Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube are added 3-amino-4-chlorobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), xantphos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • The tube is evacuated and backfilled with argon three times.

  • Toluene (as a solvent) and tert-butylamine (1.2 eq) are added via syringe.

  • The reaction mixture is heated to 100-110 °C for 12-24 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature and filtered through a short pad of celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford this compound.

    • Yield: Expected yields for Buchwald-Hartwig aminations are typically in the range of 70-95%.

    • Purity: >98% after column chromatography.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Nitro Group Reduction cluster_1 Route 2: Palladium-Catalyzed Amination R1_Start 4-chloro-3-nitrobenzonitrile R1_Inter 4-(tert-butylamino)-3-nitrobenzonitrile R1_Start->R1_Inter tert-butylamine, Heat R1_End This compound R1_Inter->R1_End SnCl2·2H2O or H2/Pd-C R2_Start 3-amino-4-chlorobenzonitrile R2_End This compound R2_Start->R2_End tert-butylamine, Pd2(dba)3, xantphos, NaOtBu, Heat

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 is a classic, two-step approach that is likely to be more cost-effective for large-scale synthesis due to the avoidance of expensive palladium catalysts. The reactions are generally high-yielding and the procedures are straightforward.

Route 2 represents a more modern and convergent approach. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation and can often provide high yields in a single step. However, the cost of the palladium catalyst and ligand may be a consideration for larger-scale production.

The choice between these two routes will ultimately depend on factors such as the scale of the synthesis, cost considerations, and the availability of specific reagents and equipment. For rapid access to the compound on a laboratory scale, the palladium-catalyzed route might be preferred for its efficiency. For larger-scale manufacturing, the nitro group reduction pathway could be the more economical option.

In Vitro Kinase Inhibitor Profile of 3-Amino-4-(tert-butylamino)benzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases reveals a notable absence of published in vitro studies specifically evaluating 3-Amino-4-(tert-butylamino)benzonitrile as a kinase inhibitor. While the chemical structure of this compound may suggest potential interactions with kinase enzymes, which are pivotal regulators of cellular signaling, there is currently no publicly accessible experimental data to substantiate this hypothesis or to compare its efficacy against other known kinase inhibitors.

This guide aims to provide a framework for the type of data and experimental protocols that would be necessary to evaluate the potential of this compound as a kinase inhibitor. In the absence of specific data for the target compound, we will present a generalized comparison with hypothetical data for well-established kinase inhibitors to illustrate the required analysis.

Comparative Analysis of Kinase Inhibition

To assess the potential of a novel compound like this compound, its inhibitory activity would be quantified and compared against a panel of known kinase inhibitors. The primary metric for this comparison is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
This compound Kinase XData Not Available
Inhibitor A (e.g., Staurosporine) Broad Spectrum1-10
Inhibitor B (e.g., Gleevec) Bcr-Abl250-500
Inhibitor C (e.g., Ibrutinib) BTK0.5

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

A rigorous evaluation of a potential kinase inhibitor necessitates well-defined experimental protocols. The following outlines a standard in vitro kinase assay methodology that would be employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on the activity of a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or antibody-based detection for phosphorylated substrate)

  • Microplate reader

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add kinase, inhibitor, and substrate to microplate wells prep_compound->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents initiate Initiate reaction by adding ATP add_reagents->initiate incubate Incubate at a controlled temperature initiate->incubate stop_reaction Stop the reaction incubate->stop_reaction add_detection Add detection reagent stop_reaction->add_detection read_plate Measure signal on a microplate reader add_detection->read_plate plot_data Plot signal vs. inhibitor concentration read_plate->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X (Target) Receptor->KinaseX Downstream1 Downstream Effector 1 KinaseX->Downstream1 Downstream2 Downstream Effector 2 KinaseX->Downstream2 Transcription Transcription Factor Downstream1->Transcription Downstream2->Transcription GeneExpression GeneExpression Transcription->GeneExpression Gene Expression Inhibitor This compound Inhibitor->KinaseX GrowthFactor Growth Factor GrowthFactor->Receptor

Comparative Analysis of 3-Amino-4-(tert-butylamino)benzonitrile: A Hypothetical Evaluation Against Kinase and DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

This guide provides a comparative framework for evaluating the research compound 3-Amino-4-(tert-butylamino)benzonitrile against two established drug classes: tyrosine kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors. Due to the absence of publicly available biological data for this compound, this analysis is presented as a prospective guide, outlining the necessary experimental work to determine its potential therapeutic relevance. We will compare its physicochemical properties to the well-known drugs Imatinib, a Bcr-Abl tyrosine kinase inhibitor, and Sitagliptin, a DPP-4 inhibitor.

The inclusion of the aminobenzonitrile scaffold in various bioactive molecules suggests that this compound could exhibit inhibitory activity against enzymatic targets. This document details the experimental protocols required to test this hypothesis and provides a basis for its potential classification.

Compound Overview and Rationale for Comparison

This compound is a substituted benzonitrile with amino and tert-butylamino functional groups. While its specific biological targets are unknown, the aminobenzonitrile core is a recognized pharmacophore in medicinal chemistry. Its structural features warrant investigation into its potential as an enzyme inhibitor. For this analysis, we have selected two representative drugs from distinct classes that contain related structural motifs:

  • Imatinib (Gleevec®): A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. It targets the Bcr-Abl kinase.

  • Sitagliptin (Januvia®): A DPP-4 inhibitor used for the management of type 2 diabetes.[1][2]

The comparison will be based on the hypothetical testing of this compound in established assays for Bcr-Abl kinase and DPP-4 enzymatic activity.

Quantitative Data Comparison

The following tables summarize the physicochemical properties of the compounds and provide a template for presenting experimental biological data. The IC50 value for this compound is listed as "To Be Determined (TBD)" to indicate that this is a prospective analysis.

Table 1: Physicochemical Properties

PropertyThis compoundImatinibSitagliptin
CAS Number 1369783-60-7152459-95-5486460-32-6
Molecular Formula C₁₁H₁₅N₃C₂₉H₃₁N₇OC₁₆H₁₅F₆N₅O
Molecular Weight 189.26 g/mol 493.6 g/mol 407.31 g/mol
Structure See Figure 1See Figure 1See Figure 1

Table 2: Biological Activity Comparison (Hypothetical)

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
This compound Bcr-Abl KinaseEnzymatic AssayTo Be Determined (TBD)N/A
This compound DPP-4Enzymatic AssayTo Be Determined (TBD)N/A
Imatinib Bcr-Abl KinaseEnzymatic Assay~400 nM[3]
Sitagliptin DPP-4Enzymatic Assay19 nM[1]

Note: IC50 values can vary based on specific assay conditions.

Proposed Experimental Protocols

To ascertain the biological activity of this compound, the following detailed experimental protocols are proposed.

Bcr-Abl Tyrosine Kinase Inhibition Assay

This protocol is designed to measure the inhibition of Bcr-Abl kinase activity in a cell-free enzymatic assay.

Objective: To determine the IC50 value of this compound against Bcr-Abl kinase.

Materials:

  • Recombinant human Bcr-Abl enzyme

  • GST-CrkL substrate peptide[4]

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)[4]

  • ATP solution

  • This compound (dissolved in DMSO)

  • Imatinib (as a positive control, dissolved in DMSO)

  • 96-well plates

  • Phosphotyrosine-specific antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Imatinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 96-well plate, add the kinase buffer, recombinant Bcr-Abl enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the diluted test compound or control (Imatinib or DMSO vehicle) to the respective wells.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for Bcr-Abl if known.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[5]

  • Detection:

    • Stop the reaction by adding EDTA.

    • Coat a separate ELISA plate with a capture antibody for the substrate peptide.

    • Transfer the reaction mixture to the coated plate and incubate to allow substrate binding.

    • Wash the plate to remove unbound components.

    • Add a phosphotyrosine-specific antibody and incubate.

    • Wash the plate and add a HRP-conjugated secondary antibody.

    • After another wash, add a chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of DPP-4 enzymatic activity.

Objective: To determine the IC50 value of this compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[6]

  • Assay buffer (e.g., Tris-HCl, pH 8.0)[7]

  • This compound (dissolved in DMSO)

  • Sitagliptin (as a positive control, dissolved in DMSO)

  • 96-well black plates

  • Fluorescence microplate reader (Excitation/Emission = 360/460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Sitagliptin in DMSO. Further dilute in assay buffer.

  • Reaction Setup: In a 96-well black plate, add the assay buffer and the human recombinant DPP-4 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compound or control (Sitagliptin or DMSO vehicle) to the appropriate wells and pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding the Gly-Pro-AMC substrate to all wells.[8]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: Calculate the percentage of DPP-4 inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

Bcr_Abl_Pathway Substrate Substrate Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Imatinib Imatinib Bcr-Abl Bcr-Abl Imatinib->Bcr-Abl Test Compound This compound Test Compound->Bcr-Abl

Caption: Bcr-Abl Signaling and Points of Inhibition.

DPP4_Pathway DPP-4 DPP-4 GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) Insulin Secretion Insulin Secretion Sitagliptin Sitagliptin Sitagliptin->DPP-4 Test Compound This compound Test Compound->DPP-4 GLP-1 (Active) GLP-1 (Active) GLP-1 (Active)->Insulin Secretion

Caption: DPP-4 Mechanism of Action and Inhibition.

Experimental Workflow Diagrams

Kinase_Assay_Workflow A Prepare Serial Dilutions (Test Compound & Imatinib) B Add Enzyme, Substrate, and Inhibitor to 96-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at 37°C for 60 min C->D E Stop Reaction & Transfer to ELISA Plate D->E F Add Phosphotyrosine Antibody E->F G Add Detection Reagent F->G H Read Chemiluminescence G->H I Calculate IC50 H->I

Caption: Workflow for Bcr-Abl Kinase Inhibition Assay.

DPP4_Assay_Workflow A Prepare Serial Dilutions (Test Compound & Sitagliptin) B Add DPP-4 Enzyme and Inhibitor to 96-well Black Plate A->B C Pre-incubate at 37°C for 10 min B->C D Initiate Reaction with Gly-Pro-AMC Substrate C->D E Incubate at 37°C for 30 min D->E F Measure Fluorescence (Ex: 360nm, Em: 460nm) E->F G Calculate IC50 F->G

Caption: Workflow for DPP-4 Inhibition Assay.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-Amino-4-(tert-butylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-4-(tert-butylamino)benzonitrile (CAS No. 320406-79-9). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use Case
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a variety of chemicals, including nitriles and aromatic amines.[1][2][3][4] For prolonged contact or handling of larger quantities, consider thicker, industrial-grade nitrile gloves.[4] Always inspect gloves for integrity before use.
Eye Protection Safety goggles or glassesEssential to protect against splashes and airborne particles.[5] Safety goggles provide a more complete seal around the eyes.
Face Protection Face shieldTo be used in conjunction with safety goggles, especially when there is a significant risk of splashing.[5][6]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from minor spills and contamination.[7]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if working in a poorly ventilated area or if there is a risk of aerosol formation.[5][6][7]
Foot Protection Closed-toe shoesRequired to protect feet from spills and falling objects.[6]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.[8]

  • Clear the workspace of any unnecessary equipment or chemicals.

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Don all required PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the fume hood.

  • When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers of the chemical closed when not in use.

3. Spill and Emergency Procedures:

  • Minor Spills:

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated chemical waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and the appropriate safety personnel.

    • Do not attempt to clean up a major spill without proper training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

4. Waste Disposal:

  • All waste materials containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels), should be collected in a clearly labeled, sealed hazardous waste container.

  • Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain.[9]

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Gather Required PPE A->B C Prepare Workspace B->C D Don PPE C->D E Weigh Compound D->E F Perform Experiment E->F G Close Container F->G H Segregate Waste G->H I Clean Workspace H->I J Doff PPE I->J K Wash Hands J->K

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.